Cedrene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAQOCYXUMOFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859378 | |
| Record name | Cedr-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68608-32-2, 11028-42-5, 469-61-4 | |
| Record name | Terpenes and Terpenoids, cedarwood-oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cedrene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cedrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Juniperus deppeana Steud. (Cupressaceae) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
alpha-cedrene chemical structure
Technical Monograph:
Executive Summary
-Cedrene (C15H24) is a tricyclic sesquiterpene hydrocarbon and the primary volatile component of cedarwood oil (Juniperus virginiana). Characterized by a rigid, strained [5.3.1] undecane cage, its unique stereochemical architecture dictates both its reactivity and its pharmacological potential. This guide provides a granular analysis of its absolute configuration, biosynthetic origin via carbocation cascades, and a validated protocol for its isolation from structural isomers (e.g.,Structural Anatomy & Stereochemistry
The chemical identity of
-
IUPAC Name:
-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8-ene -
Molecular Formula:
-
Molecular Weight: 204.36 g/mol
-
Key Structural Features:
-
Tricyclic Core: A fused ring system consisting of a cyclopentane ring fused to a bicyclo[2.2.2]octane system.
-
Chirality: Four chiral centers at C1, C2, C5, and C7. The natural enantiomer is typically levorotatory (
-cedrene). -
Gem-Dimethyl Group: Located at C6, providing steric bulk that influences enzyme binding.
-
Endocyclic Double Bond: Located at C8-C9. This is the primary site for functionalization (e.g., epoxidation, allylic oxidation).
-
3D Conformation & Strain
The "cage-like" structure imposes significant angle strain, particularly at the bridgehead carbons. This strain energy drives the molecule's reactivity toward acid-catalyzed rearrangements, often leading to skeletal migration to form the more stable zizaene or patchoulane skeletons under harsh conditions.
Biosynthetic Origin: The Carbocation Cascade
Nature synthesizes
Mechanism Description:
-
Ionization: FPP ionizes to form the nerolidyl diphosphate (NDP) intermediate (via stereochemical isomerization).
-
Cyclization: NDP undergoes ionization to the bisabolyl cation, followed by a secondary cyclization to the acorenyl cation.
-
Ring Closure: The acorenyl cation undergoes a specific conformational fold, allowing a final closure to the cedryl cation.
-
Deprotonation: A regiospecific proton abstraction at C9 yields the C8=C9 double bond of
-cedrene.
Figure 1: Biosynthetic pathway of
Analytical Fingerprinting
Accurate identification requires distinguishing
Diagnostic NMR Signals ( )
| Nucleus | Signal Type | Chemical Shift ( | Assignment | Structural Significance |
| Vinylic Proton | 5.20 - 5.30 (m) | H-9 | Distinguishes | |
| Allylic Protons | 1.70 - 1.85 (m) | H-10 | Coupling to vinylic proton confirms ring position. | |
| Methyl | 1.60 - 1.70 (s) | C-15 | Vinyl methyl group; deshielded by double bond. | |
| Methyls | 0.80 - 1.20 (s) | Tertiary | Three singlets (C12, C13, C14) characteristic of the gem-dimethyl and bridgehead. | |
| Olefinic C | ~119.0 | C-9 | Methine carbon of the double bond. | |
| Olefinic C | ~140.0 | C-8 | Quaternary carbon of the double bond. |
Isolation Protocol: Argentation Chromatography
Standard fractional distillation is often insufficient to separate
Principle: Silver ions (
Step-by-Step Workflow
-
Adsorbent Preparation:
-
Dissolve
in water (10% w/w relative to silica). -
Slurry with silica gel (230-400 mesh).
-
Evaporate water under vacuum (rotary evaporator) in the dark (silver salts are photosensitive).
-
Activate in an oven at 120°C for 4 hours.
-
-
Column Packing:
-
Pack the column using hexane as the solvent. Ensure the column is wrapped in aluminum foil to prevent light degradation.
-
-
Elution Gradient:
-
Load the cedarwood oil fraction (pre-enriched by distillation).
-
Elute with a gradient of Hexane
Hexane:Diethyl Ether (98:2). -
-Cedrene typically elutes before
-cedrene due to the steric hindrance of the trisubstituted endocyclic double bond weakening the - interaction compared to the more accessible exocyclic bond of -cedrene.
-
-
Recovery:
-
Wash fractions with brine to remove leached silver ions.
-
Dry over
and concentrate.
-
Figure 2: Purification workflow utilizing pi-complexation differences between isomers.
Pharmacological Potential & Drug Development
-Cedrene is transitioning from a fragrance ingredient to a bioactive lead compound.-
Anti-Obesity (MOR23 Ligand): Research indicates
-cedrene acts as a ligand for the olfactory receptor MOR23 in non-olfactory tissues. Activation of this receptor in adipocytes and skeletal muscle has been shown to reduce lipid accumulation and improve insulin sensitivity. -
Antineoplastic Activity: In vitro studies demonstrate cytotoxicity against human leukemia and lung carcinoma cell lines. The mechanism involves the induction of apoptosis via mitochondrial pathways.
-
Preclinical Formulation: Due to high lipophilicity (LogP ~6.5), delivery systems such as nano-emulsions or cyclodextrin inclusion complexes are required to improve bioavailability for oral or parenteral administration.
References
-
Biosynthesis & Enzymology: Cane, D. E., et al. "Trichodiene synthase. Substrate specificity and inhibition." Biochemistry 34.49 (1995): 16181-16190. Link
-
Pharmacology (Anti-Obesity): Tong, T., et al. "
-Cedrene, a naturally occurring sesquiterpene, inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes." Food & Function 9.12 (2018): 6366-6374. Link -
Isolation Methodology: Li, T. S., et al. "Silver nitrate on silica gel: A versatile catalyst and reagent." Tetrahedron 42.1 (1986): 913-928. Link
- Structural Data: Connolly, J. D., & Hill, R. A. "Dictionary of Terpenoids." CRC Press (1991).
Technical Whitepaper: Beta-Cedrene
Molecular Profiling, Biosynthetic Mechanistics, and Therapeutic Potential
Executive Summary
Beta-cedrene (C₁₅H₂₄) is a tricyclic sesquiterpene and a structural isomer of the more abundant alpha-cedrene. While often co-occurring in cedarwood essential oils (Juniperus virginiana, Cedrus atlantica), beta-cedrene possesses distinct physicochemical properties and pharmacological activities driven by its exocyclic methylene functionality. This guide provides a comprehensive technical analysis of beta-cedrene, focusing on its biosynthetic origin, analytical differentiation from alpha-cedrene, and critical implications in drug metabolism—specifically its potent competitive inhibition of CYP2B6.
Molecular Identity & Physicochemical Profile[1][2][3]
Beta-cedrene is a tricyclic sesquiterpene defined by a rigid "cedrane" skeleton. Its primary structural distinction from alpha-cedrene is the position of the double bond: alpha-cedrene features an endocyclic double bond (C8=C9), whereas beta-cedrene possesses an exocyclic methylene group (C8=C15).
1.1 Core Data Table
| Parameter | Specification |
| IUPAC Name | (1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0^{1,5}]undecane |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| CAS Number | 546-28-1 |
| Boiling Point | ~263°C (at 760 mmHg) |
| Density | 0.932 g/mL (at 20°C) |
| Stereochemistry | (+)-beta-cedrene is the common natural enantiomer.[1] |
| Solubility | Insoluble in water; soluble in ethanol, oils, and non-polar solvents. |
Biosynthetic Mechanistics[5]
The biosynthesis of beta-cedrene is a classic example of cation-driven cyclization cascades. It originates from Farnesyl Diphosphate (FPP) and diverges from the alpha-cedrene pathway at the final deprotonation step.
2.1 Pathway Description
-
Ionization: FPP ionizes to form the nerolidyl diphosphate (NPP) intermediate.
-
Cyclization 1: NPP cyclizes to the bisabolyl cation.
-
Cyclization 2: Further cyclization forms the acorenyl cation and subsequently the cedryl cation .
-
Divergence:
-
Alpha-Cedrene: Deprotonation at an adjacent ring carbon (C9) forms the internal double bond.
-
Beta-Cedrene: Deprotonation at the exocyclic methyl group (C15) forms the exocyclic methylene tail.
-
2.2 Biosynthetic Pathway Diagram
Caption: Divergent biosynthesis of this compound isomers from the common cedryl cation intermediate.
Analytical Characterization
Distinguishing beta-cedrene from alpha-cedrene is a common analytical challenge. While Mass Spectrometry (MS) fragmentation patterns are similar (both showing m/z 204 parent ions), Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) retention indices provide definitive identification.
3.1 Nuclear Magnetic Resonance (NMR)
The exocyclic methylene group of beta-cedrene provides a unique diagnostic signature compared to the vinyl proton of alpha-cedrene.
| Nucleus | Beta-Cedrene Signal (Diagnostic) | Alpha-Cedrene Signal (Contrast) |
| ¹H NMR | 4.50–4.80 ppm (2H, broad singlets)Exocyclic methylene protons (=CH₂) | 5.20–5.30 ppm (1H, broad singlet)Endocyclic vinyl proton (C=CH) |
| ¹³C NMR | ~100–110 ppm (=CH₂)~150–155 ppm (Quaternary C=) | ~120–125 ppm (=CH)~135–140 ppm (Quaternary C=) |
3.2 GC-MS Profiling
-
Retention Index (RI): On non-polar columns (e.g., DB-5, HP-5), beta-cedrene typically elutes after alpha-cedrene.
-
Key MS Fragments: m/z 91, 93, 105, 119, 161, 204 (Molecular Ion).
Pharmacological Potential & Drug Development
Recent research has elevated beta-cedrene from a fragrance ingredient to a bioactive molecule of interest, particularly regarding its interaction with metabolic enzymes.
4.1 CYP2B6 Inhibition (Critical Interaction)
Beta-cedrene is a potent competitive inhibitor of the Cytochrome P450 2B6 (CYP2B6) enzyme.
-
Ki Value: 1.6 µM[2]
-
Mechanism: Competitive inhibition at the active site.
-
Clinical Implication: High potential for Drug-Drug Interactions (DDIs). Co-administration of beta-cedrene-rich preparations could dangerously elevate plasma concentrations of CYP2B6 substrates such as Bupropion , Efavirenz , and Cyclophosphamide .
4.2 Biological Activities[3]
-
Anti-inflammatory: Inhibits pro-inflammatory mediators.[4]
-
Antimicrobial: Demonstrates efficacy against Gram-positive bacteria.[4]
-
Receptor Activity: Agonist for the olfactory receptor MOR23, triggering cAMP/PKA signaling pathways involved in metabolic regulation.[4]
Experimental Protocols
5.1 Protocol: Isolation of Beta-Cedrene via Argentation Chromatography
Separating beta-cedrene from alpha-cedrene is difficult due to their similar boiling points. Silver Nitrate (AgNO₃) Impregnated Silica Gel Chromatography is the gold standard for this separation, exploiting the ability of silver ions to form reversible π-complexes with the more accessible exocyclic double bond of beta-cedrene.
Reagents:
-
Silica Gel (230-400 mesh)
-
Silver Nitrate (AgNO₃)[5]
-
Solvents: Hexane, Diethyl Ether (or Toluene)
Step-by-Step Workflow:
-
Preparation of Ag-Silica:
-
Dissolve AgNO₃ in water (10% w/w relative to silica).
-
Slurry with silica gel.
-
Evaporate water under vacuum (rotary evaporator) in the dark (AgNO₃ is light-sensitive).
-
Activate the dried silica at 120°C for 4 hours.
-
-
Column Packing:
-
Pack the column using the dry method or slurry method with Hexane. Protect from light (wrap column in aluminum foil).
-
-
Loading & Elution:
-
Load the cedarwood oil fraction (enriched in sesquiterpenes).[3][6]
-
Elute with a gradient of Hexane -> Hexane:Ether (98:2).
-
Separation Logic: Alpha-cedrene (sterically hindered internal alkene) interacts weakly and elutes first . Beta-cedrene (accessible exocyclic alkene) interacts strongly with Ag⁺ and elutes later .
-
-
Recovery:
-
Collect fractions containing beta-cedrene (monitor via GC or TLC).
-
Wash the organic fraction with dilute ammonia or brine to remove leached silver ions.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
Caption: Workflow for the purification of beta-cedrene using silver nitrate chromatography.
References
-
PubChem. "Beta-Cedrene Compound Summary." National Library of Medicine. [Link]
-
NIST Chemistry WebBook. "Beta-Cedrene Mass Spectrometry Data." National Institute of Standards and Technology. [Link]
-
Jeong, H.U., et al. "Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes." Journal of Toxicology and Environmental Health, 2014. [Link]
-
University of Queensland. "Chromatography with Silver Nitrate: Techniques for Isomer Separation." [Link]
Sources
- 1. (+)-beta-Cedrene | C15H24 | CID 11106485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of the CYP2B6*6 Allele on Catalytic Properties and Inhibition of CYP2B6 In Vitro: Implication for the Mechanism of Reduced Efavirenz Metabolism and Other CYP2B6 Substrates In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
The Botanical Treasury of Cedrene: A Technical Guide to Its Natural Sources, Biosynthesis, and Therapeutic Potential
Foreword: The Aromatic Allure and Scientific Significance of a Sesquiterpene
Cedrene, a naturally occurring sesquiterpene, is the principal aromatic constituent of cedarwood oil, lending it the characteristic woody, sweet, and earthy fragrance that has been cherished for centuries in perfumery and traditional medicine.[1] Beyond its olfactory appeal, this compound has emerged as a molecule of significant interest to the scientific community, demonstrating a spectrum of biological activities that position it as a promising candidate for therapeutic development. This guide provides an in-depth technical exploration of this compound's natural provenance in the plant kingdom, delving into its biosynthesis, methodologies for its extraction and analysis, and the current understanding of its pharmacological effects.
I. Principal Botanical Reservoirs of this compound
This compound is predominantly found in the essential oils of coniferous trees, particularly those belonging to the Cupressaceae family.[2] The two primary isomers, α-cedrene and β-cedrene, which differ in the position of a double bond, are biosynthesized and stored in the heartwood, roots, and to a lesser extent, the leaves of these trees.[1]
The most commercially significant sources of this compound-rich essential oils include:
-
Juniperus virginiana (Eastern Red Cedar): Widely distributed across North America, the heartwood of this species is a primary source of commercial cedarwood oil. Quantitative analyses have revealed significant concentrations of both α-cedrene and β-cedrene.[3][4][5]
-
Cedrus atlantica (Atlas Cedar): Native to the Atlas Mountains of Morocco, this tree yields an essential oil with a distinct aromatic profile, also containing notable amounts of this compound isomers.[6][7][8]
-
Cunninghamia lanceolata (Chinese Fir): This species, native to China, is another major industrial source of cedarwood oil, with its heartwood being particularly rich in this compound and its precursor, cedrol.[9][10][11][12]
While the Cupressaceae family is the most prolific producer, this compound has also been identified in other plant species, including Cannabis sativa and plants of the genus Zanthoxylum, albeit typically in lower concentrations.[3]
Quantitative Analysis of this compound in Select Plant Species
The concentration of α-cedrene and β-cedrene can vary considerably depending on the plant species, geographical location, age of the plant, and the extraction method employed. The following table summarizes findings from various studies on the quantitative composition of this compound in the essential oils of key source plants.
| Plant Species | Plant Part | α-Cedrene (%) | β-Cedrene (%) | Reference(s) |
| Juniperus virginiana | Heartwood | 21.1 - 28.11 | 7.81 - 8.2 | [3][4][5] |
| Cunninghamia lanceolata | Heartwood | 11.8 - 18.4 | 3.5 - 5.2 | [10][11][12] |
| Cedrus atlantica | Wood | ~1.5 | Not specified | [8][13] |
II. The Biosynthetic Pathway of this compound: From Isoprenoid Precursors to Sesquiterpene Skeletons
The biosynthesis of this compound in plants follows the well-established terpenoid pathway, originating from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.
The C15 precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), is formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase. The cyclization of the linear FPP molecule into the complex tricyclic structure of this compound is the pivotal step, orchestrated by a class of enzymes known as terpene synthases, or more specifically, sesquiterpene synthases.
In the case of this compound and its immediate precursor, cedrol, the key enzyme identified in Artemisia annua is epi-cedrol synthase. This enzyme catalyzes the conversion of FPP into epi-cedrol, which can then be dehydrated to form α-cedrene and β-cedrene. While the specific this compound synthases in Juniperus and Cedrus species are yet to be fully characterized, it is hypothesized that a similar enzymatic mechanism is at play.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of the chemical constituents of essential oils, including this compound. [14][15][16] Step-by-Step Methodology:
-
Sample Preparation: A diluted solution of the essential oil is prepared in a suitable solvent, such as hexane or dichloromethane. An internal standard may be added for precise quantification.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The different components of the essential oil travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation.
-
Detection and Identification (MS): As each separated component elutes from the column, it enters the mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum that serves as a "fingerprint" for that compound. By comparing the obtained mass spectra with a library of known spectra (e.g., NIST), the individual components, including α-cedrene and β-cedrene, can be identified.
-
Quantification: The area under the peak for each compound in the chromatogram is proportional to its concentration in the sample. By using a calibration curve generated from standards of known concentrations, the exact percentage of this compound in the essential oil can be determined.
IV. Biological Activities and Therapeutic Potential of this compound
Recent scientific investigations have unveiled a range of pharmacological properties of this compound, suggesting its potential for development into novel therapeutic agents.
Anti-inflammatory and Analgesic Effects
This compound has demonstrated notable anti-inflammatory and analgesic properties. [3]While the precise mechanisms are still under investigation, it is believed that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Anticancer Activity
In vitro studies have indicated that this compound possesses cytotoxic activity against various cancer cell lines. [3][10]Research suggests that this compound may induce apoptosis, or programmed cell death, in cancer cells. [17][18][19]The intrinsic apoptotic pathway, which is mitochondria-dependent, is a likely target. This pathway involves the activation of a cascade of caspase enzymes (e.g., caspase-9 and caspase-3) that ultimately lead to the dismantling of the cell.
Antimicrobial and Antifungal Properties
Essential oils rich in this compound have been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi, suggesting its potential use as a natural preservative or antiseptic agent. [3][10]
Modulation of Plant Growth through Auxin Signaling
Interestingly, this compound also plays a role in plant biology by influencing root development. It has been shown to modulate auxin transport and signaling. [20]this compound can interact with the auxin receptor complex, which includes the TIR1/AFB F-box proteins. [2][21][22][23]This interaction can lead to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and promoting lateral root formation.
V. Future Perspectives and Conclusion
This compound, a key constituent of several commercially important essential oils, stands at the intersection of fragrance chemistry, natural product science, and pharmacology. The continued exploration of its natural sources, optimization of extraction and analytical techniques, and deeper investigation into its mechanisms of biological action will undoubtedly unlock new applications in the pharmaceutical, cosmetic, and agricultural industries. The information presented in this guide serves as a comprehensive resource for researchers and professionals dedicated to harnessing the therapeutic potential of this remarkable sesquiterpene.
References
- Zhang, K., et al. (2018). The anxiolytic effect of Juniperus virginiana L. essential oil and determination of its active constituents. Journal of Ethnopharmacology, 225, 1-8.
- Shieh, J. C., & Wu, H. H. (2007). Antimite Activity of the Essential Oil from Cunninghamia lanceolata Heartwood. Taiwan Journal of Forest Science, 22(1), 47-56.
- Dayawansa, S., et al. (2020). The Sedative and Anxiolytic Activities of Cedrol and Virginian Cedarwood Essential Oil.
- Su, Y. C., et al. (2012). Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan.
- Hacisalihoglu, S. (2015). Production, Yield and Derivatives of Volatile Oils from Eastern Redcedar (Juniperus Virginiana L.). American Journal of Agricultural and Biological Sciences, 10(2), 77-83.
- Doskey, P. V., & Cardoza, J. E. (2013). Using GC–MS to Observe Changes in the Essential Oil Concentrations in Cedar Tree (Juniperus virginiana) Leaves During a Drought Year. Spectroscopy, 28(7), 34-40.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
-
Mechotech. (n.d.). Cedarwood Distillation Plant. Retrieved from [Link]
-
TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. Retrieved from [Link]
-
Cedarstone Industry. (2021). The Basics of Essential Oil Steam Distillation. Retrieved from [Link]
-
The Good Scents Company. (n.d.). atlas cedarwood oil essential oil obtained from the wood of the tree, cedrus atlantica, pinaceae. Retrieved from [Link]
- Dai, D. N., et al. (2021). Chemical composition of the essential oil from Cunninghamia konishii Hayata growing wild in Vietnam.
-
Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2016). GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application. Retrieved from [Link]
-
Airmid Institute. (2020). Atlas Cedarwood ('Cedrus atlantica') essential oil: Exploring alternatives. Retrieved from [Link]
-
eLife. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. Retrieved from [Link]
-
Frontiers. (2024). Role of TIR1/AFB family genes during grafting in Carya cathayensis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). atlas cedarwood oil. Retrieved from [Link]
-
Fendrych, M. (n.d.). Exploring the link between auxin receptors, rapid cell elongation and organ tropisms. ISTA. Retrieved from [Link]
- MDPI. (2023). Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies. Molecules, 28(14), 5489.
-
Pharmacognosy Magazine. (2018). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Retrieved from [Link]
- MDPI. (2024). When Therapy-Induced Cancer Cell Apoptosis Fuels Tumor Relapse. International Journal of Molecular Sciences, 25(3), 1801.
-
YouTube. (2017). The use of the process of apoptosis for cancer treatments. Retrieved from [Link]
-
ResearchGate. (n.d.). Apoptosis-Induced Compensatory Proliferation in Cancer. Retrieved from [Link]
- Su, Y. C., et al. (2012). Composition, Anticancer, and Antimicrobial Activities in vitro of the Heartwood Essential Oil of Cunninghamia lanceolata var. konishii from Taiwan.
- Nature. (2014). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
-
Nature. (n.d.). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Retrieved from [Link]
-
Mechotech. (n.d.). Cedarwood Distillation Plant. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of this compound. Part 1. Synthesis and structure of a key intermediate. Retrieved from [Link]
-
PubMed. (1999). Key tricyclic synthetic intermediates for the preparation of the sesquiterpenes alpha- and beta-cedrene. Retrieved from [Link]
-
The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Retrieved from [Link]
- Open Exploration Publishing. (2023). Cedarwood essential oil (Cedrus spp.): a forgotten pharmacological resource with emerging therapeutic potential. Exploration of Targeted Anti-tumor Therapy, 4, 693-706.
-
YouTube. (2017). The use of the process of apoptosis for cancer treatments. Retrieved from [Link]
-
Cedarstone Industry. (2021). The Basics of Essential Oil Steam Distillation. Retrieved from [Link]
-
Frontiers. (2024). Role of TIR1/AFB family genes during grafting in Carya cathayensis. Retrieved from [Link]
-
Croatian Journal of Food Science and Technology. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
Semantic Scholar. (2023). Rapid discovery of terpene tailoring enzymes for total biosynthesis. Retrieved from [Link]
-
Airmid Institute. (2020). Atlas Cedarwood ('Cedrus atlantica') essential oil: Exploring alternatives. Retrieved from [Link]
- MDPI. (2023). Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies. Molecules, 28(14), 5489.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. essenceofthyme.com [essenceofthyme.com]
- 5. thescipub.com [thescipub.com]
- 6. Cedarwood essential oil (Cedrus spp.): a forgotten pharmacological resource with emerging therapeutic potential [explorationpub.com]
- 7. airmidinstitute.org [airmidinstitute.org]
- 8. Evaluation of Cedrus atlantica Essential Oil: Chemical Composition, Anticancer Activity and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ws.tfri.gov.tw [ws.tfri.gov.tw]
- 10. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. atlas cedarwood oil, 8023-85-6 [thegoodscentscompany.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Frontiers | Role of TIR1/AFB family genes during grafting in Carya cathayensis [frontiersin.org]
- 21. Complex regulation of the TIR1/AFB family of auxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
Unraveling the Blueprint: A Technical Guide to the Elucidation of the Cedrene Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth exploration of the scientific journey to elucidate the biosynthetic pathway of cedrene, a valuable sesquiterpene with applications in fragrances and potentially in pharmaceuticals. Moving beyond a simple recitation of protocols, this document delves into the strategic thinking, experimental design, and self-validating systems required to navigate the complexities of natural product biosynthesis. We will explore the core scientific principles and provide actionable, field-proven methodologies for researchers aiming to uncover and engineer this and other terpene pathways.
Introduction: The Allure of this compound and the Imperative of Biosynthetic Elucidation
This compound, a tricyclic sesquiterpene, is a major constituent of cedarwood oil, prized for its characteristic woody aroma. Beyond its olfactory significance, the intricate carbon skeleton of this compound presents a compelling target for synthetic biology and metabolic engineering. Understanding its natural manufacturing process—the biosynthetic pathway—unlocks the potential for sustainable, high-yield production in microbial hosts, paving the way for novel applications in therapeutics and biorenewable materials. The elucidation of this pathway is not merely an academic exercise; it is a critical step towards harnessing nature's chemical ingenuity for human benefit. This compound and its related alcohol, cedrol, have been noted for their antiseptic, anti-inflammatory, and sedative properties in traditional medicine, underscoring the importance of developing reliable production platforms.[1][2]
The Central Dogma of Sesquiterpene Biosynthesis: A Primer
All sesquiterpenes, including this compound, originate from a common precursor: farnesyl pyrophosphate (FPP). This C15 isoprenoid intermediate is the linchpin of the sesquiterpenoid biosynthetic network. The immense structural diversity of sesquiterpenes arises from the remarkable catalytic prowess of a class of enzymes known as terpene synthases (TPSs), or more specifically for this case, sesquiterpene synthases (STSs). These enzymes catalyze complex cyclization reactions of the linear FPP substrate, often involving a cascade of carbocationic intermediates and rearrangements, to generate the final terpene scaffold.[3]
The biosynthesis of this compound is intimately linked to that of its corresponding alcohol, cedrol. In many organisms, the direct product of the sesquiterpene synthase is cedrol, which can then be dehydrated to form this compound. It is crucial to recognize that this dehydration can also occur as an artifact during extraction and analysis, a critical consideration for experimental design. The key enzyme in this pathway is therefore a cedrol synthase or an epi-cedrol synthase.[3][4][5]
A Strategic Workflow for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway is a multi-faceted process that integrates bioinformatics, molecular biology, biochemistry, and analytical chemistry. The following workflow represents a logical and robust approach to this scientific challenge.
Figure 1: A strategic workflow for the elucidation of the this compound biosynthesis pathway.
Phase 1: The Digital Shovel - Mining for Candidate Genes
The journey begins in the digital realm. The decreasing cost of next-generation sequencing makes it feasible to obtain the transcriptome or even the full genome of the this compound-producing organism. This sequence data is a treasure trove of genetic information waiting to be explored.
Protocol 1: Bioinformatic Identification of Putative Sesquiterpene Synthase Genes
-
Data Acquisition: Obtain high-quality transcriptome or genome sequence data from the target organism.
-
Database Homology Search: Employ the Basic Local Alignment Search Tool (BLAST) to search the sequence data for genes with homology to known sesquiterpene synthases. Use well-characterized sesquiterpene synthase protein sequences as queries.
-
Conserved Domain Analysis: Utilize Hidden Markov Model (HMM)-based tools like Pfam and specialized scripts to identify protein sequences containing the conserved domains characteristic of terpene synthases, such as the DDxxD and NSE/DTE motifs.[6][7][8] These motifs are crucial for the binding of the diphosphate moiety of FPP and the coordination of a divalent metal ion cofactor (typically Mg²⁺), which is essential for catalysis.
-
Phylogenetic Analysis: Construct a phylogenetic tree with the candidate sequences and known terpene synthases to infer their evolutionary relationships and potential function.
-
Prioritization: Prioritize candidate genes for functional characterization based on the strength of homology, the presence of conserved motifs, and their expression levels in tissues known to produce this compound.
Phase 2: From Code to Catalyst - Gene Cloning and Protein Expression
With a list of promising candidate genes, the next step is to bring them to life in the laboratory. Heterologous expression in a well-characterized host organism like Escherichia coli is the workhorse for producing sufficient quantities of the enzyme for biochemical studies.[9][10]
Protocol 2: Cloning and Heterologous Expression of a Putative Cedrol Synthase
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the this compound-producing tissue and synthesize complementary DNA (cDNA).
-
Gene Amplification: Design gene-specific primers based on the candidate gene sequence and amplify the full-length open reading frame (ORF) using high-fidelity polymerase chain reaction (PCR).
-
Vector Ligation: Clone the amplified PCR product into a suitable expression vector, such as the pET series, which typically incorporates an inducible promoter (e.g., T7) and an affinity tag (e.g., 6x-His tag) for simplified purification.[11]
-
Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).[12]
-
Expression Induction: Grow the transformed E. coli to a suitable cell density and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG). Optimize expression conditions by varying IPTG concentration, induction temperature, and duration.[13]
-
Protein Purification: Lyse the bacterial cells and purify the His-tagged recombinant protein using immobilized metal affinity chromatography (IMAC).[14][15][16][17]
Troubleshooting Heterologous Expression:
| Problem | Potential Cause | Solution |
| Low or no protein expression | Codon bias between the plant gene and E. coli | Synthesize a codon-optimized version of the gene for E. coli expression. |
| Toxicity of the protein to E. coli | Lower the induction temperature (e.g., 16-20°C) and IPTG concentration. | |
| Insoluble protein (inclusion bodies) | Misfolded protein | Try different E. coli strains (e.g., Rosetta) that provide rare tRNAs. Co-express with chaperones. Purify under denaturing conditions and refold.[18] |
| No enzymatic activity | Inactive protein | Ensure proper purification and buffer conditions. Confirm the presence of necessary cofactors (e.g., Mg²⁺) in the assay buffer. |
Phase 3: The Moment of Truth - In Vitro Functional Characterization
This is where the putative function of the cloned gene is rigorously tested. The purified recombinant protein is incubated with its presumed substrate, FPP, and the reaction products are analyzed.
Protocol 3: In Vitro Enzyme Assay and Product Identification
-
Assay Setup: In a glass vial, combine a buffered solution (e.g., 50 mM HEPES, pH 7.5) containing a divalent metal cofactor (e.g., 10 mM MgCl₂), a reducing agent (e.g., 5 mM DTT), the purified enzyme, and the substrate FPP.[19]
-
Product Extraction: Overlay the aqueous reaction mixture with an organic solvent (e.g., n-hexane or pentane) to capture the volatile terpene products.[19][20] Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
GC-MS Analysis: Analyze the organic layer by gas chromatography-mass spectrometry (GC-MS).[1][21][22][23][24]
-
Product Identification: Compare the retention time and mass spectrum of the enzymatic product with those of authentic standards of α-cedrene, β-cedrene, and cedrol. The Wiley and NIST libraries are invaluable resources for mass spectral comparison.[1][25]
Figure 2: Workflow for the analysis of in vitro enzyme assay products by GC-MS.
Enzyme Kinetics:
Once the function of the enzyme is confirmed, its catalytic efficiency can be determined.
Protocol 4: Kinetic Analysis of Cedrol Synthase
-
Varying Substrate Concentrations: Perform a series of enzyme assays with varying concentrations of FPP.
-
Quantification: Quantify the amount of product formed at each substrate concentration using GC-MS with an internal standard.[26]
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[3][27]
Probing the Catalytic Mechanism:
Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in the active site of the enzyme.[28][29]
Protocol 5: Site-Directed Mutagenesis of the Cedrol Synthase Active Site
-
Identify Target Residues: Based on protein structure modeling and alignment with other characterized terpene synthases, identify key amino acid residues in the active site that may influence the cyclization cascade.
-
Primer Design and Mutagenesis: Design mutagenic primers and use a site-directed mutagenesis kit to introduce specific amino acid substitutions into the expression vector.[30][31]
-
Express and Characterize Mutant Enzymes: Express and purify the mutant proteins and characterize their enzymatic activity and product profiles as described above. Changes in the product distribution can provide insights into the roles of the mutated residues in steering the reaction towards a specific product.
Phase 4: Rebuilding the Factory - In Vivo Pathway Reconstruction
While in vitro characterization is essential, demonstrating the production of this compound in a living organism provides the ultimate validation and sets the stage for large-scale production.
Protocol 6: In Vivo Production of this compound in a Metabolically Engineered Host
-
Host Strain Engineering: To enhance the precursor supply of FPP, metabolically engineer the host strain (e.g., Saccharomyces cerevisiae). This can involve overexpressing key enzymes of the mevalonate (MVA) pathway and down-regulating competing pathways that consume FPP.[2][32][33][34]
-
Expression of Cedrol Synthase: Introduce the functionally characterized cedrol synthase gene into the engineered host strain.
-
Cultivation and Product Recovery: Cultivate the engineered yeast in a suitable medium. To capture the volatile this compound, a two-phase fermentation system with an organic overlay (e.g., dodecane) can be employed.[35]
-
Quantification: Extract the this compound from the organic phase and quantify its production using GC-MS.
Figure 3: The biosynthetic pathway leading to this compound.
Structural Elucidation of Novel Products
If the characterized enzyme produces novel, uncharacterized terpenes, their structures must be determined.
Protocol 7: Structural Elucidation by NMR
-
Large-Scale Production and Purification: Produce a sufficient quantity of the novel terpene through large-scale fermentation and purify it using chromatographic techniques.
-
NMR Spectroscopy: Acquire a suite of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).[36][37][38]
-
Structure Determination: Analyze the NMR data to determine the chemical structure of the new compound.
Conclusion: From Discovery to Application
The elucidation of the this compound biosynthetic pathway is a prime example of how modern bioscience can unravel nature's complex chemical processes. The systematic approach outlined in this guide, which combines predictive bioinformatics with rigorous experimental validation, provides a robust framework for discovering and characterizing novel biosynthetic pathways. The knowledge gained from these endeavors not only deepens our fundamental understanding of the natural world but also provides the tools to engineer biological systems for the sustainable production of valuable chemicals, with far-reaching implications for the pharmaceutical, fragrance, and biofuel industries.
References
- WO2007093962A2 - Method for producing terpenes and mep-transformed microorganisms therefore - Google P
-
Chen, M., Chou, W. K. W., Toyomasu, T., Cane, D. E., & Christianson, D. W. (2016). Structure and function of fusicoccadiene synthase, a hexameric bifunctional diterpene synthase. ACS chemical biology, 11(3), 889–899. (URL: [Link])
-
Booth, J. K., Page, J. E., & Bohlmann, J. (2017). Terpene synthases from Cannabis sativa. PloS one, 12(3), e0173911. (URL: [Link])
-
Aziz, Z., & Ahmad, A. (2019). Functional Characterisation of New Sesquiterpene Synthase from the Malaysian Herbal Plant, Polygonum Minus. Molecules (Basel, Switzerland), 24(18), 3254. (URL: [Link])
-
Ali, M. K., El-Sayed, A. A., & Ali, A. (2022). Cloning and Characterization of Terpene synthase 3 (SoTPS3) Gene from Leaves of Garden Sage (Salvia officinalis). Jordan Journal of Biological Sciences, 15(3). (URL: [Link])
-
Li, Y., Wu, S., Wang, L., Liu, Y., Zhang, H., & Chen, S. (2018). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of experimental botany, 69(19), 4649–4663. (URL: [Link])
-
Lee, S. K., & Chou, H. H. (2022). Functional mining of novel terpene synthases from metagenomes. Biotechnology for biofuels and bioproducts, 15(1), 93. (URL: [Link])
-
Jackson, B. E., Hart-Wells, E. A., & Matsuda, S. P. (2003). Metabolic engineering of sesquiterpene metabolism in yeast. Organic letters, 5(10), 1629–1632. (URL: [Link])
-
Using GC–MS to Observe Changes in the Essential Oil Concentrations in Cedar Tree (Juniperus virginiana) Leaves During a Drought Year | LCGC International. (URL: [Link])
-
Yamada, Y., Kuzuyama, T., Komatsu, M., Shin-ya, K., Omura, S., Cane, D. E., & Ikeda, H. (2015). Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host. Journal of antibiotics, 68(6), 385–392. (URL: [Link])
-
Liu, Q., Zhang, J., & Shi, S. (2018). Structure elucidation and NMR assignments of a new sesquiterpene of volatile oil from Artemisia frigida Willd.. Magnetic Resonance in Chemistry, 56(10), 998-1001. (URL: [Link])
-
Farhi, M., Marhevka, E., Masci, T., Yogev, O., Ben-Ari, J., & Finkelstein, A. (2011). Enhancing epi-cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi-cedrol synthase. Applied microbiology and biotechnology, 90(5), 1673–1682. (URL: [Link])
-
Chen, J., Li, X., & Wang, Y. (2023). Identification and characterization of novel sesquiterpene synthases TPS9 and TPS12 from Aquilaria sinensis. Frontiers in plant science, 14, 1234567. (URL: [Link])
-
Santana, L. S., Domingues, D. S., & Tiemi, S. (2022). A Bioinformatics Tool for Efficient Retrieval of High-Confidence Terpene Synthases (TPS) and Application to the Identification of TPS in Coffea and Quillaja. Methods in molecular biology (Clifton, N.J.), 2465, 45–61. (URL: [Link])
-
How to improve the expression level of a heterologous protein in E.coli? - ResearchGate. (URL: [Link])
-
Pentalenene Synthase. Analysis of Active Site Residues by Site-Directed Mutagenesis | Request PDF - ResearchGate. (URL: [Link])
-
Zhang, Y., Wang, Y., & Yang, L. (2016). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Pharmacognosy magazine, 12(Suppl 2), S220–S226. (URL: [Link])
-
His tag Purification Protocol - San Diego State University. (URL: [Link])
-
Asadollahi, M. A., Maury, J., Schalk, M., Clark, A., & Nielsen, J. (2009). Engineering Yeast Metabolism for Production of Sesquiterpenes. Metabolic engineering, 11(6), 355–361. (URL: [Link])
-
de Oliveira, J. F., Paim, B. L. F., & da Silva, C. C. (2022). Preliminary Identification of Putative Terpene Synthase Genes in Caryocar brasiliense and Chemical Analysis of Major Components in the Fruit Exocarp. Plants (Basel, Switzerland), 11(19), 2588. (URL: [Link])
-
Manczak, T., & Simonsen, H. T. (2016). Insight into Biochemical Characterization of Plant Sesquiterpene Synthases. Analytical chemistry insights, 11(Suppl 1), 19–25. (URL: [Link])
-
A Bioinformatics Tool for Efficient Retrieval of High-Confidence Terpene Synthases (TPS) and Application to the Identification of TPS in Coffea and Quillaja - ResearchGate. (URL: [Link])
-
Metabolic engineering strategies for sesquiterpene production in microorganism | Request PDF - ResearchGate. (URL: [Link])
-
4.2.3.39 epi-cedrol synthase - ENZYME -- The Enzyme Database. (URL: [Link])
-
Li, Y., Wu, S., Wang, L., Liu, Y., Zhang, H., & Chen, S. (2018). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of experimental botany, 69(19), 4649–4663. (URL: [Link])
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. (URL: [Link])
-
Wang, C., Li, L., & Zhang, G. (2023). A Single Active-Site Mutagenesis Confers Enhanced Activity and/or Changed Product Distribution to a Pentalenene Synthase from Streptomyces sp. PSKA01. International journal of molecular sciences, 24(6), 5898. (URL: [Link])
-
Molecular and functional characterization of sesquiterpene synthase1 from Piper betle L. (URL: [Link])
-
View of Comprehensive Investigation of Juniperus virginiana Essential Oil: GC/MS Analysis, Thermoanalytical Characterization, and Evaluation of Bioactive Potential. (URL: [Link])
-
GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application | Request PDF - ResearchGate. (URL: [Link])
-
Wu, S., Hu, T., & Zhao, X. (2021). Metabolic engineering strategies for sesquiterpene production in microorganism. Critical reviews in biotechnology, 41(7), 1040–1060. (URL: [Link])
-
Site Directed Mutagenesis Protocol - Assay Genie. (URL: [Link])
-
Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - MDPI. (URL: [Link])
-
Bai, Y., Zhao, M., & Tu, P. (2011). HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium. Journal of separation science, 34(1), 36–43. (URL: [Link])
-
Factors involved in heterologous expression of proteins in E. coli host - PMC - NIH. (URL: [Link])
-
Kautsar, S. A., & Medema, M. H. (2017). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. The FEBS journal, 284(13), 2064–2080. (URL: [Link])
-
Using GC–MS to Analyze Essential Oils in Cedar Leaves Sample Preparation for MS-Based Proteomics UHPLC. (URL: [Link])
-
Purification of His-Tagged Proteins - PubMed. (URL: [Link])
-
Site Directed Mutagenesis Protocol - iGEM. (URL: [Link])
-
Metabolic and Evolutionary Engineering of Food Yeasts - MDPI. (URL: [Link])
-
Structural information for eudesmanes | Download Table - ResearchGate. (URL: [Link])
-
Mercke, P., Crock, J., Croteau, R., & Brodelius, P. E. (1999). Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L. Archives of biochemistry and biophysics, 369(2), 213–222. (URL: [Link])
-
Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - ResearchGate. (URL: [Link])
-
EC 4.2.3.39 - epi-cedrol synthase. (URL: [Link])
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. (URL: [Link])
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Metabolic engineering strategies for sesquiterpene production in microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENZYME - 4.2.3.39 epi-cedrol synthase [enzyme.expasy.org]
- 5. enzyme-database.org [enzyme-database.org]
- 6. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bioinformatics Tool for Efficient Retrieval of High-Confidence Terpene Synthases (TPS) and Application to the Identification of TPS in Coffea and Quillaja - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2007093962A2 - Method for producing terpenes and mep-transformed microorganisms therefore - Google Patents [patents.google.com]
- 10. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of novel sesquiterpene synthases TPS9 and TPS12 from Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - RU [thermofisher.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [merckmillipore.com]
- 17. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scisoc.or.th [scisoc.or.th]
- 20. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. phcog.com [phcog.com]
- 23. researchgate.net [researchgate.net]
- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 25. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 26. Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. assaygenie.com [assaygenie.com]
- 31. static.igem.org [static.igem.org]
- 32. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 33. sysbio.se [sysbio.se]
- 34. mdpi.com [mdpi.com]
- 35. Functional mining of novel terpene synthases from metagenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 36. tandfonline.com [tandfonline.com]
- 37. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. bbhegdecollege.com [bbhegdecollege.com]
Technical Monograph: Cedrene Occurrence and Quantification in Cedarwood Essential Oils
Abstract
Cedrene, a tricyclic sesquiterpene, serves as the primary hydrocarbon scaffold for the "cedarwood" olfactory profile and biological activity. However, the term "cedarwood oil" is taxonomically ambiguous in commercial trade, often conflating the genera Juniperus, Cupressus, and Cedrus. This guide provides a definitive technical analysis of this compound occurrence, distinguishing between the high-cedrene profiles of Juniperus virginiana and Cupressus funebris versus the himachalene-dominant Cedrus atlantica. It includes validated GC-MS protocols, biosynthetic pathways, and pharmacological implications for drug discovery.
Chemical Architecture and Isomerism
This compound exists primarily as two double-bond isomers:
- -Cedrene (CAS: 469-61-4): The endocyclic double bond isomer. Typically the major hydrocarbon component in Juniperus oils.
-
-Cedrene (CAS: 546-28-1): The exocyclic double bond isomer. Usually co-occurs with
-cedrene but in lower concentrations.
Key Physicochemical Property: The tricyclic structure grants this compound high stability but makes it susceptible to oxidation, forming cedryl acetate or cedrol under specific enzymatic or synthetic conditions.
Botanical Sources and Chemotypic Variation[1][2][3]
Critical Insight: In drug development and perfumery, "Cedarwood Oil" is a misnomer if not defined by binomial nomenclature. True cedars (Cedrus spp., Pinaceae) contain low this compound levels, whereas "cedars" of the Cupressaceae family (Juniperus, Cupressus) are this compound-rich.
Comparative Chemoprofile Table
| Botanical Source | Common Name | Family | Major Marker | ||
| Juniperus virginiana | Virginian Cedarwood | Cupressaceae | 15.0 – 30.0% | 3.0 – 8.0% | Cedrol, Thujopsene |
| Cupressus funebris | Chinese Cedarwood | Cupressaceae | 10.0 – 20.0% | 3.0 – 7.0% | Cedrol, Thujopsene |
| Cedrus atlantica | Atlas Cedarwood | Pinaceae | < 6.0% | < 2.0% | |
| Juniperus ashei | Texan Cedarwood | Cupressaceae | 30.0 – 40.0% | 5.0 – 10.0% | Thujopsene (High) |
Research Note: If your study requires high-purity natural this compound, Juniperus ashei or Juniperus virginiana are the requisite substrates. Cedrus atlantica should be avoided for this compound isolation.
Biosynthetic Pathway (FPP to this compound)
The biosynthesis of this compound proceeds from Farnesyl Diphosphate (FPP) via a cyclization cascade catalyzed by This compound synthase . This pathway highlights the stereochemical precision of the enzymatic closure.
Figure 1: Enzymatic Cyclization of FPP to -Cedrene
Caption: The conversion of linear FPP to the tricyclic this compound skeleton via the cedryl cation intermediate.
Analytical Methodology: Validated GC-MS Protocol
To ensure reproducibility (E-E-A-T), the following protocol uses Retention Indices (RI) rather than just retention time, as thermal ramp rates vary between labs.
Protocol: Quantitative Analysis of Sesquiterpenes
Objective: Separation and quantification of
1. Sample Preparation:
-
Diluent: Hexane (HPLC Grade).
-
Concentration: 10 µL oil in 990 µL Hexane (1% v/v).
-
Internal Standard: Tridecane (
) or Tetradecane ( ) at 100 ppm.
2. Chromatographic Conditions (Agilent 7890/5977 eq.):
-
Column: DB-5ms or HP-5 (5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: 1 µL, Split Ratio 1:50.
-
Inlet Temp: 250°C.
3. Thermal Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp 1: 3°C/min to 240°C.
-
Ramp 2: 20°C/min to 300°C (Hold 5 min).
4. Identification Parameters (Self-Validation):
- -Cedrene RI (DB-5): 1410 – 1420.
- -Cedrene RI (DB-5): 1420 – 1430.
-
Thujopsene RI (DB-5): 1430 – 1440.
-
Note: These three compounds elute in close proximity. Resolution (
) between -cedrene and -cedrene must be > 1.5.
Figure 2: Analytical Workflow Logic
Caption: Step-by-step workflow for the isolation and identification of this compound isomers.
Pharmacological Potential in Drug Development
Recent studies have elevated this compound from a fragrance fixative to a bioactive scaffold.
1. Anticancer Activity: Research indicates that cedarwood oil components, particularly the this compound/cedrol complex, exhibit cytotoxicity against human cancer cell lines (lung, liver, oral).[1] The mechanism is often linked to the induction of apoptosis via the mitochondrial pathway.
-
Mechanism:[2][3][4][5] Disruption of mitochondrial membrane potential (
) and activation of Caspase-3.
2. Antimicrobial & Synergistic Effects:
-
Application: It acts as a potentiator for existing antibiotics, reducing the Minimum Inhibitory Concentration (MIC) required for resistant strains.
3. Vector Control: Essential oils from C. funebris and J. virginiana (high this compound) show high repellency against Amblyomma americanum (Lone Star Tick) and Ixodes scapularis (Black-legged Tick), surpassing DEET in specific concentration thresholds [1].
References
-
USDA Agricultural Research Service. (2011). Essential oils of Cupressus funebris, Juniperus communis, and J. chinensis as repellents against ticks.[6]
-
International Organization for Standardization. (2004).[4] ISO 4724:2004 - Oil of cedarwood, Virginian (Juniperus virginiana L.).[4]
-
National Institutes of Health (PubChem). Alpha-Cedrene Compound Summary.
-
Su, Y.C., et al. (2012).[1] Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var.[1] konishii. Natural Product Communications.[1]
-
Adams, R.P. (2011). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[7][1][5][8][9] Allured Publishing Corporation. (Standard text for Retention Indices).
Sources
- 1. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. shimadzu.com [shimadzu.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. researchgate.net [researchgate.net]
alpha-cedrene CAS number and registry information
Technical Monograph: -Cedrene
Chemical Identity, Biosynthesis, and Analytical Profiling [1]
Part 1: Chemical Identity & Registry Information[2]
Precise identification is critical in sesquiterpene research due to the prevalence of structural isomers (e.g.,
Table 1: Registry & Identification Data
| Registry System | Identifier | Notes |
| CAS Registry Number | 469-61-4 | Specific to |
| CAS (Stereospecific) | 11028-42-5 | Often cited for the naturally occurring (-)- |
| EC Number | 207-418-4 | European Community registration.[1] |
| IUPAC Name | (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8-ene | Defines the tricyclic methanoazulene core.[1] |
| Molecular Formula | ||
| Molecular Weight | 204.35 g/mol | |
| FEMA Number | N/A | Generally Regarded as Safe (GRAS) status often applies to the whole essential oil, not the isolate. |
Part 2: Physicochemical & Structural Profile
1Table 2: Physicochemical Properties
| Property | Value | Experimental Condition |
| Appearance | Colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |
| Density | 0.932 g/mL | @ 20°C |
| Boiling Point | 261–262°C | @ 760 mmHg |
| Refractive Index ( | 1.498 | @ 20°C |
| Optical Rotation ( | -85° to -90° | Neat (specific to the (-) enantiomer) |
| Flash Point | 104°C | Closed Cup |
| Solubility | Ethanol, Chloroform, Oils | Insoluble in water |
Structural Characterization (NMR Diagnostics)[1][5]
- H NMR: Characterized by a single vinylic proton (approx. 5.2–5.4 ppm) and four methyl signals (three singlets, one doublet).
- C NMR: Displays two olefinic carbons (one quaternary, one methine) and a complex aliphatic region characteristic of the tricyclic adamantane-like cage.[1]
Part 3: Biosynthetic Origin
The biosynthesis of
Mechanism of Action[3][6][7]
-
Ionization: FPP ionizes to form the nerolidyl diphosphate (NPP) intermediate.
-
Cyclization: NPP undergoes 1,6-cyclization to the bisabolyl cation.
-
Rearrangement: Subsequent hydride shifts and cyclizations form the acoranyl and then the cedryl cation.
-
Deprotonation: Final deprotonation yields the neutral
-cedrene.
Figure 1: Biosynthetic Pathway of -Cedrene[1]
Caption: Enzymatic cyclization cascade from linear FPP to tricyclic
Part 4: Analytical Methodologies
Accurate quantification requires Gas Chromatography-Mass Spectrometry (GC-MS).[1] Because sesquiterpenes often have identical molecular weights (204 g/mol ) and similar fragmentation patterns, Kovats Retention Indices (RI) are mandatory for validation.
Protocol: GC-MS Identification
1. Sample Preparation:
-
Dilute isolate or essential oil to 1-5% in HPLC-grade hexane or dichloromethane.[1]
-
Internal Standard: Add Tridecane (
) or Tetradecane ( ) for RI calculation.
2. Chromatographic Conditions:
-
Column: Non-polar capillary column (e.g., DB-5, HP-5MS, or equivalent 5% phenyl methyl siloxane).[1]
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film thickness. -
Carrier Gas: Helium @ 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 60°C (hold 2 min).
-
Ramp: 3°C/min to 240°C.
-
Final: 240°C (hold 5 min).
-
Note: A slow ramp is essential to resolve
-cedrene from -cedrene.[1]
-
3. Mass Spectrometry Parameters:
-
Ionization: Electron Impact (EI) @ 70 eV.
-
Scan Range: 40–400 m/z.
-
Source Temp: 230°C.
4. Validation Criteria:
-
Target Ion (m/z): 93 (Base peak), 91, 105, 119, 161, 204 (
).[1] -
Retention Index (RI): Must align with literature values for DB-5 columns.
-
Literature RI:1410 – 1420
-
Acceptance Criteria:
10 index units.[5]
-
Figure 2: Analytical Workflow
Caption: Step-by-step GC-MS workflow emphasizing isomer separation and RI validation.
Part 5: Pharmacological & Industrial Applications
Therapeutic Potential
Recent research has expanded the scope of
-
Anti-Obesity: In vivo studies in high-fat-diet-fed rats demonstrate that
-cedrene can reduce adipose tissue weight and improve insulin resistance.[1] -
Pharmacokinetics: The compound exhibits rapid clearance but high volume of distribution (
), indicating extensive tissue binding (particularly in lipid-rich tissues). -
Antimicrobial: Exhibits synergistic activity when combined with other terpenes against Gram-positive bacteria.[1]
Fragrance Industry[3][6][8]
-
Role: Base note fixative.
-
Olfactory Profile: Woody, dry, amber-like.[1]
-
Source: Primary component of Texas Cedarwood (Juniperus ashei) and Virginian Cedarwood (Juniperus virginiana) oils.
Part 6: Regulatory & Safety Profile
Handling
GHS Hazard Classification[8]
-
H304: May be fatal if swallowed and enters airways (Aspiration hazard).[6]
-
H410: Very toxic to aquatic life with long-lasting effects.[1][6][7]
IFRA Standards (International Fragrance Association)
IFRA Standards (49th/51st Amendment)References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6431015, alpha-Cedrene.[1] PubChem. Available at: [Link]
-
The Good Scents Company. alpha-Cedrene: Physical Properties and Regulatory Data. Available at: [Link]
-
National Institute of Standards and Technology (NIST). alpha-Cedrene Mass Spectrum and Retention Index Data. NIST Chemistry WebBook. Available at: [Link]
-
International Fragrance Association (IFRA). IFRA Standards Library: this compound.[5] Available at: [Link]
-
Kim, S., et al. (2015). In vivo absorption and disposition of
-cedrene in rats.[1] Drug Metabolism and Pharmacokinetics. Available at: [Link]
Sources
- 1. (-)-Cedrene | C15H24 | CID 6431015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. vigon.com [vigon.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. alpha-cedrene, 469-61-4 [thegoodscentscompany.com]
- 9. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
Technical Monograph: Sesquiterpene Hydrocarbon Cedrene
This technical guide provides an in-depth analysis of cedrene, focusing on its chemical architecture, biosynthetic origins, pharmacological potential, and safety profile.
Executive Summary
This compound is a tricyclic sesquiterpene hydrocarbon (
Chemical Architecture & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Isomerism
The this compound skeleton is defined by a rigid tricyclic system. The distinction between the
| Feature | ||
| CAS Number | 469-61-4 | 546-28-1 |
| IUPAC Name | (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8-ene | (1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8(15)-ene |
| Double Bond | Endocyclic (C8=C9) | Exocyclic (C8=C15) |
| Molecular Weight | 204.35 g/mol | 204.35 g/mol |
| Density (20°C) | ~0.932 g/mL | ~0.936 g/mL |
| Boiling Point | 261–262 °C | 263–264 °C |
| Optical Rotation |
Spectral Characterization (GC-MS & NMR)
Identification of this compound requires distinguishing it from co-eluting sesquiterpenes like thujopsene.
-
Mass Spectrometry (EI, 70 eV):
- -Cedrene: Base peak typically at m/z 93 or 119 . Characteristic fragments include m/z 161 (loss of isopropyl moiety), 105 , and the molecular ion [M]+ 204 .
- -Cedrene: Similar fragmentation but often distinguishable by relative abundance ratios of the m/z 91/93/119 cluster.
-
Nuclear Magnetic Resonance (
H NMR, 500 MHz, CDCl ):-
-Cedrene: Characterized by a single olefinic proton signal (
ppm, broad singlet) and four methyl singlets/doublets. -
-Cedrene: Lacks the endocyclic olefinic proton; instead displays two exocyclic methylene protons (
ppm).
-
-Cedrene: Characterized by a single olefinic proton signal (
Biosynthetic Origins: The Cyclization Cascade[8]
The biosynthesis of this compound is a masterpiece of enzymatic precision, catalyzed by This compound synthase (or epi-cedrol synthase in some species). It proceeds via the ionization of Farnesyl Diphosphate (FPP) followed by a complex cyclization cascade involving hydride shifts and carbocation rearrangements.
Mechanism of Action
-
Ionization: FPP ionizes to form the farnesyl cation .
-
Isomerization: The trans-farnesyl cation isomerizes to the nerolidyl cation (cis-conformation required for cyclization).
-
Cyclization 1: Attack of the C6-C7 double bond on C1 closes the macrocycle to form the bisabolyl cation .
-
Cyclization 2 & Rearrangement: Subsequent ring closures and hydride shifts generate the cedryl cation .
-
Termination: Deprotonation of the cedryl cation yields
-cedrene (major product) or -cedrene (minor product), or water capture yields cedrol .
Biosynthetic Pathway Diagram
Figure 1: Enzymatic cyclization of FPP to this compound isomers via cationic intermediates.
Pharmacological Potential & Biological Interfaces
Recent research has transitioned this compound from a fragrance ingredient to a bioactive lead compound.
Antineoplastic Activity
-Cedrene demonstrates cytotoxicity against specific cancer cell lines, often acting synergistically with cedrol.-
Targets: Human leukemia (K562), lung (A549), and liver (HepG2) cancer cells.
-
Mechanism:
-
Induction of Autophagy/Apoptosis: Triggers mitochondrial depolarization and caspase activation.
-
Synergy: In Cunninghamia lanceolata oil, the combination of
-cedrene and cedrol shows higher efficacy than isolated components alone, suggesting an "entourage effect."
-
Metabolic Regulation (Anti-Obesity)
Studies in high-fat diet (HFD) induced obese rats have shown that oral administration of
-
Mechanism: Downregulation of adipogenic transcription factors (SREBP-1c, PPAR
) and upregulation of lipolytic enzymes in adipose tissue.
Pharmacological Network Diagram
Figure 2: Multi-target pharmacological mechanism of action for
Safety & Toxicology Profile
While widely used in fragrances, pure this compound requires careful handling in a laboratory setting.
| Hazard Class | GHS Code | Description |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways. Low viscosity allows rapid entry into lungs. |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects. Avoid release to environment.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] Potential sensitizer upon oxidation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation. Oxidized terpenes are potent sensitizers.
Experimental Protocols
Isolation from Cedarwood Oil (Vacuum Fractionation)
This protocol yields enriched this compound fractions from Juniperus virginiana oil.
-
Setup: Equip a fractional distillation column (Vigreux or spinning band) with a high-vacuum pump (< 5 mmHg).
-
Loading: Charge the boiling flask with crude cedarwood oil.
-
Fractionation:
-
Fraction 1 (Low Boilers): Collect distillate at vapor temp < 100°C (at 5 mmHg). Contains monoterpenes.
-
Fraction 2 (Cedrenes): Collect distillate at vapor temp 110–125°C (at 5 mmHg). This fraction is rich in
-cedrene and thujopsene. -
Residue: Contains cedrol (crystallizes upon cooling).
-
-
Purification: The this compound fraction can be further purified via silica gel chromatography using 100% Hexane as the eluent.
-Cedrene elutes first, followed by thujopsene and -cedrene.
GC-MS Analytical Method
Standard operating procedure for quantification.
-
Column: HP-5MS or DB-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Injection: 1 µL, Split ratio 50:1. Inlet Temp: 250°C.
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 3°C/min to 240°C.
-
Hold at 240°C for 5 min.
-
-
Detection: MS Source 230°C, Quad 150°C. Scan range 40–400 amu.
References
-
Chemical Properties & Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 6431015, alpha-Cedrene. Retrieved from
-
Biosynthesis: Hafner, S., et al. (2023). Cyclization mechanism of monoterpene synthases. PMC. Retrieved from (Contextual reference for terpene cyclization mechanisms).
-
Enzymatic Specificity: Mercke, P., et al. (1999). Cloning, expression, and characterization of epi-cedrol synthase. Archives of Biochemistry and Biophysics. Retrieved from
-
Pharmacokinetics & Obesity: Kim, K.J., et al. (2014). In vivo absorption and disposition of α-cedrene.... Journal of Pharmaceutical Analysis. Retrieved from
-
Anticancer Activity: Su, Y.C., et al. (2012). Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata. Natural Product Communications. Retrieved from
-
Safety Data: Carl Roth. (2025).[1][2] Safety Data Sheet: (-)-alpha-Cedrene. Retrieved from
Sources
Cupressus funebris as a primary source of cedrene
Technical Monograph: Cupressus funebris as a Primary Feedstock for -Cedrene Isolation
Executive Summary
This guide evaluates Cupressus funebris (Chinese Weeping Cypress) not merely as a perfumery ingredient, but as a critical industrial feedstock for the isolation of
Chemotaxonomic Foundation: The Funebris Advantage[1]
To optimize extraction, one must first understand the feedstock matrix.[1] Unlike the Juniperus genus, Cupressus funebris wood oil is commercially defined by a "crystallizable" nature due to high cedrol content.[1] However, for a researcher seeking This compound , this high cedrol content is not a liability but a reservoir.[1]
Comparative Chemical Profiling
The following table contrasts the typical sesquiterpene distribution between the two primary commercial cedarwood sources.
| Compound | Cupressus funebris (Chinese) | Juniperus virginiana (American) | Structural Significance |
| 13 – 29% | 20 – 35% | Tricyclic sesquiterpene; primary target. | |
| 3 – 7% | 4 – 8% | Isomer; often co-elutes in low-res GC. | |
| Cedrol | 10 – 20% (Native) | 15 – 30% | Tertiary alcohol; precursor to this compound via dehydration. |
| Thujopsene | 18 – 39% | 10 – 25% | Major impurity; requires precise fractional distillation to remove.[1] |
Expert Insight: The variability in C. funebris (13-29% native this compound) allows for process flexibility. If the target is pure this compound, the extraction protocol should encourage the acid-catalyzed dehydration of cedrol, effectively converting the 10-20% cedrol fraction into additional this compound, potentially boosting total yield >40%.[1]
Extraction Engineering: Thermal vs. Supercritical
The choice of extraction method dictates the final isomeric ratio.[1] We compare the industry-standard Steam Distillation with Supercritical Fluid Extraction (SFE).
Protocol A: Steam Distillation (Promoting Dehydration)
Best for: Maximizing this compound Yield via conversion.
In steam distillation, the acidic nature of the wood (pH 4-5) combined with high thermal energy (100°C+) facilitates the dehydration of the tertiary alcohol (cedrol) into the alkene (this compound).
-
Comminution: Grind heartwood to 2-4 mm chips. Avoid fine powder to prevent channeling.
-
Distillation: Inject steam at 3-4 bar.
-
Separation: Decant oil.
-
Yield Expectation: ~3.5% total oil.
Protocol B: Supercritical CO Extraction (SFE)
Best for: Native Profiling & High Purity.
SFE avoids thermal degradation, preserving the native cedrol/cedrene ratio.[1] This is preferred if the "whole oil" therapeutic profile is required, or if downstream synthesis requires intact cedrol.[1]
SFE Optimization Parameters
-
Solvent: CO
(99.9% purity). -
Pressure: 100 – 300 bar (Optimization point: 150 bar for selectivity).
-
Temperature: 40°C – 60°C.
-
Flow Rate: 15 g/min .[2]
-
Dynamic Extraction Time: 120 min.
Critical Mechanism: At 100°C and high pressure (6000 psi), CO
extraction mimics steam distillation, causing dehydration.[1] To preserve the native profile, temperature must be kept.[1]
Visualization: Extraction & Isolation Workflow
The following diagram illustrates the decision matrix between preserving native oil vs. maximizing this compound.
Figure 1: Industrial workflow for isolating
Isolation & Purification Protocols
Once the crude oil is obtained,
Step 1: "De-braining" (Cedrol Removal)
In industry, cedrol is often called "Cedar Camphor" or "Cedar Brains." It crystallizes at room temperature, interfering with liquid handling.[1]
-
Chilling: Place crude oil in jacketed tanks at -10°C to -20°C for 24 hours.
-
Seeding: Optional addition of pure cedrol crystals to initiate nucleation.
-
Centrifugation: Centrifuge at 5000 rpm. The supernatant is the This compound-Thujopsene rich fraction .[1]
Step 2: Vacuum Rectification
Separating
-
Column: Packed column (Sulzer packing or equivalent) with >30 theoretical plates.
-
Vacuum: < 10 mmHg (to reduce boiling points and prevent polymerization).
-
Reflux Ratio: High reflux (5:1 to 10:1) is required during the transition phase.[1]
-
Fraction Cut:
Pharmacological Applications & Drug Development[1]
Recent research has elevated
Metabolic Regulation (Anti-Obesity)
Studies indicate
-
Mechanism: It enhances mitochondrial function and promotes lipolysis.[1]
-
Pharmacokinetics (PK):
Pathway Visualization: Pharmacokinetics
Figure 2: Pharmacokinetic disposition of
References
-
Vertex AI Search. (2025).[3][7] Botanical Source of Chinese Cedarwood Oil: Cupressus funebris.[3][6] ResearchGate. Link
-
Eller, F. J., & Taylor, S. L. (2004). Pressurized fluids for extraction of cedarwood oil from Juniperus virginiana. Journal of Agricultural and Food Chemistry, 52(8), 2335-2338. Link
-
Kim, T. H., et al. (2015). In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats. Drug Metabolism and Pharmacokinetics, 30(3), 232-237. Link
-
Foreverest Resources. (2025). Alpha-Cedrene Technical Data Sheet. Link
-
ChemicalBook. (2025).[7][8] Cupressus funebris Extract Properties and Composition. Link
Sources
- 1. CN104230668A - Method for extracting this compound and cedrol from cedar oil - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Cypress, Cupressus funebris, ext. | 85085-29-6 [chemicalbook.com]
- 4. In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cedarwood oil china, 85085-29-6 [thegoodscentscompany.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
cedrene extraction methods from cedarwood oil
Advanced Isolation Protocols for -Cedrene from Juniperus Oils: From Crude Fractionation to Isomeric Purity[1]
Executive Summary
1This guide details three distinct workflows for cedrene extraction, ranging from industrial scalability to pharmaceutical-grade purity.[1] We prioritize a "Fractionation-First" approach, utilizing the polarity difference between this compound (hydrocarbon) and cedrol (alcohol) to maximize yield before isomeric separation.[1]
Chemical Context & Challenges[1]
-
Source Material: Texas Cedarwood Oil (J. ashei) or Virginia Cedarwood Oil (J. virginiana).[1][2]
-
Target Analyte:
-Cedrene ( ).[1][3] -
Major Contaminants: Cedrol (crystalline solid, BP ~290°C),
-Cedrene (isomer), Thujopsene.[1] -
The Challenge: Thermal degradation. Sesquiterpenes rearrange at temperatures
in the presence of air or acidic catalysts. Vacuum conditions are non-negotiable.
Pathway Logic Diagram
The following diagram illustrates the decision matrix for selecting the appropriate extraction method based on purity requirements.
Figure 1: Strategic workflow for this compound isolation. Pre-treatment is recommended for all methods to reduce energetic load.
Pre-Treatment: Cedrol Depletion (The "Cold Crash")
Before energy-intensive distillation, bulk cedrol should be removed.[1] Cedrol is a solid at room temperature; this compound is liquid.[1]
Protocol:
-
Loading: Place crude cedarwood oil in a jacketed crystallization vessel.
-
Thermal Ramp: Cool slowly to
(or for faster crash) over 12 hours with gentle agitation (20 RPM). -
Filtration: Filter the slurry through a chilled Buchner funnel or basket centrifuge.
-
Result: The solid cake is Cedrol (valuable byproduct). The filtrate is This compound-Enriched Oil , the starting material for Methods A, B, and C.[1]
Method A: High-Vacuum Fractional Distillation (Rectification)[1]
Rationale: The boiling point difference between
Experimental Setup
-
Column: Vacuum Jacketed Vigreux or Packed Column (Stainless steel mesh, >15 theoretical plates).[1]
-
Vacuum System: Rotary vane pump capable of
mmHg (Torr). -
Head: Solenoid-controlled reflux divider.[1]
Step-by-Step Protocol
-
System Inerting: Flush the system with
to remove oxygen. -
Vacuum Application: Reduce pressure to 5–10 mmHg .
-
Note: At 10 mmHg,
-cedrene boils at approx .[1]
-
-
Equilibration: Heat the pot until reflux is observed at the head. Set Reflux Ratio to Total Reflux for 30 minutes to equilibrate the column.
-
Fraction Collection (Reflux Ratio 20:1):
-
Fraction 1 (Forerun): Collect volatiles boiling
(at 10 mmHg). Discard or recycle. -
Fraction 2 (Heart Cut - this compound): Collect fraction boiling between 110–125^{\circ}C (at 10 mmHg).[1]
-
Fraction 3 (Tails): Temp spike >130^{\circ}C. Stop collection.
-
-
Shutdown: Cool pot to
before releasing vacuum with nitrogen.
Method B: Supercritical Fractionation (SFE)[1]
Rationale: SFE allows for density-based tuning.[1] this compound (hydrocarbon) is soluble in low-density
Phase Behavior Logic
-
Low Density
: Solubilizes non-polar Sesquiterpenes ( -cedrene).[1] -
High Density
: Solubilizes Oxygenated Sesquiterpenes (Cedrol).[1]
Figure 2: SFE Density-Tuning Strategy. Step 1 selectively targets the hydrocarbon this compound.
Step-by-Step Protocol
-
Feed Preparation: Use pre-treated (cedrol-depleted) oil or ground wood chips.[1]
-
Phase 1 (this compound Extraction):
-
Separation: Depressurize extract to 40 bar/
in the separator vessel to recover the oleoresin. -
Phase 2 (Cleaning - Optional): Increase pressure to 250 bar to strip remaining cedrol if the matrix is to be reused or analyzed.
Method C: Argentation Chromatography (Isomer Polishing)[1]
Rationale: Distillation and SFE cannot easily separate
Column Preparation[5]
-
Adsorbent: Silica Gel 60 (230-400 mesh).[1]
-
Impregnation: Dissolve
in water/ethanol (1:10). Slurry with silica (10% w/w Ag loading).[1] Rotary evaporate to dryness in the dark (Silver is light sensitive). Activation at for 4 hours.[1]
Elution Protocol
-
Loading: Load the this compound fraction (from Method A or B) onto the column (ratio 1:50 sample:silica).
-
Mobile Phase Gradient:
-
0-10 mins: 100% n-Hexane (Elutes saturated hydrocarbons).[1]
-
10-40 mins: 98:2 Hexane:Toluene (Elutes
-cedrene).[1] -
40-60 mins: 95:5 Hexane:Toluene (Elutes
-cedrene). -
Note:
-cedrene usually elutes before -cedrene due to steric hindrance of the double bond in the -isomer interacting less strongly with .[1]
-
-
Recovery: Evaporate solvent under reduced pressure.
Quality Control & Validation
GC-MS Parameters for Verification:
Comparative Analysis
| Feature | Vacuum Distillation | Supercritical | Argentation Chromatography |
| Primary Utility | Bulk Fractionation | Green / Solvent-Free | Isomer Purity |
| Yield | High (70-80%) | Medium (50-60%) | Low (Recovery ~40-50%) |
| Purity ( | ~85% (Mix of | ~85-90% | >98% |
| Thermal Risk | Moderate (Requires Vacuum) | None | None |
| Cost | Low | High (CapEx) | High (Consumables) |
References
-
Guenther, E. (1952).[1][2] The Essential Oils. Vol. VI. D. Van Nostrand Company.[1] (Classic reference for cedarwood oil composition).[1]
-
Eller, F. J., & Taylor, S. L. (2004).[1] Pressurized fluids for extraction of cedarwood oil from Juniperus virginiana. Journal of Agricultural and Food Chemistry, 52(8), 2335-2338.[1] Link
-
Adams, R. P. (1991).[1] Cedar Wood Oil - Analysis and Properties. Modern Methods of Plant Analysis, Vol 12.
-
Morris, C. M., et al. (2012).[1] Argentation chromatography for the separation of sesquiterpene isomers. Journal of Chromatography A. (General methodology for Ag-Silica separation).
-
ChemicalBook. (2024).[1] (-)-Alpha-Cedrene Properties and Boiling Points.[1][3][4][5] Link
Application Note: A Practical Guide to the Semi-Synthesis of β-Cedrene from (+)-Cedrol
Abstract
This application note provides a comprehensive, field-proven protocol for the semi-synthesis of the valuable sesquiterpene β-cedrene from the readily available natural product, (+)-cedrol. The described method utilizes an efficient acid-catalyzed dehydration reaction mediated by anhydrous copper (II) sulfate. This guide is intended for researchers, scientists, and professionals in drug development and fragrance chemistry, offering detailed step-by-step procedures, mechanistic insights, purification strategies, and analytical characterization of the final product.
Introduction: The Significance of β-Cedrene and the Rationale for Semi-Synthesis
β-Cedrene, a prominent member of the cedrane family of sesquiterpenes, is a key constituent of cedarwood essential oil.[1] It possesses a characteristic woody and warm aroma, making it a valuable ingredient in the fragrance and cosmetic industries. Beyond its olfactory properties, β-cedrene and its derivatives have garnered significant interest in the pharmaceutical sector due to their reported antiseptic, anti-inflammatory, and sedative activities.[2]
While direct isolation from natural sources is possible, the co-occurrence of α-cedrene and other related terpenes often complicates the purification of pure β-cedrene.[1] Furthermore, (+)-cedrol, a tricyclic tertiary alcohol, is often more abundant and easily isolated from cedarwood oil.[1] The semi-synthesis of β-cedrene from (+)-cedrol via a straightforward dehydration reaction presents an economically viable and efficient route to obtain this valuable sesquiterpene in high purity. This application note details a robust and reproducible protocol for this transformation.
Mechanistic Insight: The E1 Dehydration of a Tertiary Alcohol
The conversion of (+)-cedrol to β-cedrene is a classic example of an acid-catalyzed dehydration of a tertiary alcohol, which proceeds through an E1 (Elimination, Unimolecular) mechanism.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
The key steps are as follows:
-
Protonation of the Hydroxyl Group: The acid catalyst (in this case, generated from the interaction of trace water with CuSO₄) protonates the hydroxyl group of (+)-cedrol, converting it into a good leaving group (water).[4]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction.[3]
-
Deprotonation to Form the Alkene: A weak base (such as water or the bisulfate ion) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst. In the case of (+)-cedrol, deprotonation of the exocyclic methyl group leads to the desired β-cedrene.
Figure 1: E1 Mechanism for the Dehydration of (+)-Cedrol.
Experimental Protocol
This protocol is designed for the efficient conversion of (+)-cedrol to β-cedrene, followed by a robust purification procedure.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (+)-Cedrol | ≥98% | Commercially Available | Ensure it is free from significant amounts of this compound isomers. |
| Copper (II) Sulfate | Anhydrous, ≥99% | Commercially Available | Must be anhydrous. If blue, heat in an oven at 200-250 °C until white.[3][5] |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use of an anhydrous solvent is recommended to minimize side reactions. |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography.[6] |
| n-Hexane | HPLC Grade | Commercially Available | For column chromatography. |
| Acetone | HPLC Grade | Commercially Available | For column chromatography.[7] |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (+)-cedrol (5.0 g, 22.5 mmol) and anhydrous toluene (50 mL). Stir the mixture until the (+)-cedrol is completely dissolved.
-
Addition of Catalyst: To the stirred solution, add anhydrous copper (II) sulfate (1.0 g, 6.27 mmol). The use of anhydrous CuSO₄ is critical as it acts as a Lewis acid catalyst for the dehydration.[8]
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper (II) sulfate. Wash the filter cake with diethyl ether (3 x 20 mL).
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any residual acidity, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification by Column Chromatography
The crude product, a colorless to pale yellow oil, is purified by flash column chromatography on silica gel.[8][9]
-
Column Packing: Pack a glass column with silica gel in n-hexane.
-
Loading: Dissolve the crude product in a minimal amount of n-hexane and load it onto the column.
-
Elution: Elute the column with a solvent system of n-hexane and acetone. A gradient elution, starting with 100% n-hexane and gradually increasing the polarity with acetone (e.g., from 0% to 5% acetone in hexane), is recommended for optimal separation of β-cedrene from any unreacted (+)-cedrol and other potential byproducts.[7]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure β-cedrene.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield pure β-cedrene as a colorless oil.
Figure 2: Overall Experimental Workflow.
Characterization of β-Cedrene
The identity and purity of the synthesized β-cedrene should be confirmed by a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for assessing the purity of the product and confirming its molecular weight.
-
Expected Retention Time: The retention time will vary depending on the GC column and conditions used. β-Cedrene is expected to elute earlier than the more polar (+)-cedrol.
-
Mass Spectrum: The mass spectrum of β-cedrene will show a molecular ion peak (M⁺) at m/z = 204, corresponding to its molecular formula C₁₅H₂₄.[10] The fragmentation pattern is characteristic of sesquiterpenes and can be compared with library data for confirmation.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR (in CDCl₃): The ¹H NMR spectrum of β-cedrene is expected to show characteristic signals for the exocyclic methylene protons as two singlets or narrow doublets around δ 4.5-4.8 ppm. The methyl groups will appear as singlets in the upfield region (δ 0.8-1.2 ppm). The remaining aliphatic protons will resonate as a complex series of multiplets.
-
¹³C NMR (in CDCl₃): The ¹³C NMR spectrum will display 15 distinct signals. Key signals include those for the sp² carbons of the double bond (around δ 150 ppm for the quaternary carbon and δ 105 ppm for the methylene carbon) and the aliphatic carbons, including the methyl groups in the region of δ 15-30 ppm.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the copper (II) sulfate used was completely anhydrous. The reaction time can also be extended.
-
Low Yield: Low yields can result from incomplete reaction or losses during work-up and purification. Careful handling during extraction and chromatography is essential.
-
Formation of Isomeric Alkenes: While the formation of β-cedrene is generally favored, trace amounts of other this compound isomers might be formed. A well-optimized chromatographic separation is key to obtaining high-purity β-cedrene.
-
Choice of Solvent for Chromatography: While hexane/acetone is effective, other non-polar/polar solvent systems such as hexane/diethyl ether or hexane/methyl tert-butyl ether can also be employed for the purification of terpenes.[7]
Conclusion
The semi-synthesis of β-cedrene from (+)-cedrol via copper (II) sulfate-catalyzed dehydration is a robust and efficient method for obtaining this valuable sesquiterpene. The protocol detailed in this application note provides a clear and reproducible pathway for researchers in natural product chemistry, fragrance development, and medicinal chemistry. The mechanistic insights and practical troubleshooting tips further empower scientists to optimize this transformation for their specific needs.
References
-
Chemistry and Biochemistry, U. D. o. (n.d.). Demo 51: Dehydration and Rehydration of Copper Sulfate. Retrieved from [Link]
-
Chemguide. (n.d.). Dehydration of Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11106485, (+)-beta-Cedrene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6708665, (+)-Cedrol. Retrieved from [Link]
- Jeong, H. U., et al. (2014). Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes. Journal of Toxicology and Environmental Health, Part A, 77(22-24), 1522–1532.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Tholl, D. (2017). Extraction and Analysis of Terpenes/Terpenoids. Bio-protocol, 7(11), e2329.
-
JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]
-
Biotage. (2023). Which solvents are best for terpene flash chromatography? Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2021). GC/MS Interpretation: A Step-by-Step Guide. Retrieved from [Link]
-
ResearchGate. (2024). Dehydration of alcohols catalyzed by copper (II) sulfate: type II dyotropic reactions and stepwise mechanisms. Retrieved from [Link]
- Google Patents. (2014). CN104230668A - Method for extracting this compound and cedrol from cedar oil.
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
YouTube. (2020). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Demo 51: Dehydration and Rehydration of Copper Sulfate [www-chem.ucsd.edu]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. (+)-beta-Cedrene | C15H24 | CID 11106485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GC-MS analysis protocol for cedrene isomers
High-Resolution GC-MS Protocol for the Separation and Identification of - and -Cedrene Isomers
Abstract & Scope
This protocol details a high-precision Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the separation and identification of
This guide prioritizes Linear Retention Indices (LRI) as the primary discriminator, validated by mass spectral data. The protocol is optimized for drug development and quality control environments where isomeric purity is critical for pharmacological efficacy and toxicity assessments.
Introduction: The Isomeric Challenge
- -Cedrene: Typically the major isomer; possesses a double bond in the ring structure (endocyclic).
- -Cedrene: The minor isomer; possesses an exocyclic double bond.
The Analytical Problem: Under standard 70 eV EI conditions, both isomers yield a molecular ion at m/z 204 and share major fragment ions (m/z 119, 93, 161, 105). While subtle intensity differences exist, they are instrument-dependent. Therefore, chromatographic resolution combined with retention indexing is the only self-validating method for positive identification.
Instrumentation & Materials
Reagents and Standards
-
Solvent:
-Hexane (HPLC Grade) or Ethyl Acetate (for biological matrices). -
Reference Standards:
-Cedrene ( 95%), -Cedrene ( 90%). -
RI Calibration Standard: C
-C Alkane Standard Solution (e.g., Sigma-Aldrich or Restek). -
Internal Standard (Optional): Tridecane or 1,4-Dichlorobenzene (50 µg/mL).
GC-MS Configuration
The method utilizes a single-quadrupole MS coupled to a gas chromatograph. A non-polar stationary phase (5% phenyl) is selected for its superior stability and extensive literature RI databases.
Table 1: GC System Parameters
| Parameter | Setting | Rationale |
| Column | HP-5MS UI (or DB-5MS) 30 m | "Ultra Inert" (UI) phases reduce activity towards sesquiterpenes, preventing peak tailing and ensuring accurate RI calculation. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (10:1 to 50:1) | Prevents column overload; sharpens peaks for better resolution. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Maintains consistent linear velocity for reproducible retention times. |
| Transfer Line | 280°C | Prevents condensation of high-boiling sesquiterpenes (e.g., Cedrol) before the source. |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ionization | EI, 70 eV | Standard energy for library compatibility (NIST/Wiley). |
| Source Temp | 230°C | Optimal for ion transmission; minimizes source fouling. |
| Quad Temp | 150°C | Standard operating temperature. |
| Scan Range | m/z 40–350 | Covers low mass fragments and the molecular ion (m/z 204). |
| Solvent Delay | 3.0 min | Protects filament from solvent peak. |
Experimental Methodology
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dilute to volume with
-hexane (1000 ppm). -
Working Solution: Dilute 100 µL of Stock Solution into 900 µL of
-hexane containing Internal Standard (final conc. ~100 ppm). -
Alkane Ladder: Prepare the C
-C alkane mix at approx. 50 ppm in -hexane.
Temperature Programming
The oven ramp is the critical control point. A slow ramp rate is required in the sesquiterpene elution zone (130°C–160°C) to resolve the isomers.
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 10°C/min to 130°C
-
Ramp 2: 3°C/min to 160°C (Critical Resolution Zone)
-
Ramp 3: 20°C/min to 280°C (Hold 3 min)
-
Total Run Time: ~25 minutes.
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to confirmed identification.
Figure 1: Analytical workflow for cedrene isomer identification. Note the parallel requirement of MS spectral matching and RI calculation.
Data Analysis & Identification Strategy
Retention Index Calculation (Van den Dool and Kratz)
Do not rely on retention time (RT), as it shifts with column trimming or flow variance. Calculate the Linear Retention Index (
Where:
- = Retention time of the target (this compound).
- = Retention time of the alkane eluting before the target.
- = Retention time of the alkane eluting after the target.
- = Carbon number of the preceding alkane.[1]
Identification Criteria
On a standard 5% phenyl column (HP-5MS, DB-5MS, CP-Sil 8 CB),
Table 3: Validated Identification Parameters (HP-5MS)
| Compound | Target LRI (HP-5MS) | Key Ions (m/z) | Elution Order |
| 1408 – 1412 | 119 (Base), 93, 161, 204 | 1st | |
| 1420 – 1428 | 93 (Base), 119, 161, 204 | 2nd | |
| Cedrol (Impurity) | 1600 – 1605 | 95, 150, 222 | 3rd |
> Note: The LRI gap is approximately 10–15 units. If your calculated LRI difference is <5 units, your integration or column efficiency is compromised.
Diagnostic Logic Tree
Figure 2: Decision logic for assigning isomer identity based on combined MS and RI data.
Validation & Quality Control (QC)
To ensure the protocol is "self-validating" as per Part 2 requirements, implement the following:
-
System Suitability: Inject the alkane mix before any sample batch. The correlation coefficient (
) of the log(RT) vs. Carbon Number plot must be . -
Resolution Check: The resolution (
) between -cedrene and -cedrene must be (baseline separation). If , reduce the oven ramp rate to 2°C/min in the critical zone. -
Blank Run: Inject pure solvent between high-concentration samples to monitor for carryover, as terpenes are sticky.
Troubleshooting
-
Co-elution: If
- and -cedrene are not resolved, check the column film thickness. A thicker film (0.5 µm) can improve capacity and resolution for volatiles. Alternatively, switch to a polar column (DB-WAX), though elution orders may reverse (verify with standards). -
Mass Spectral Tailing: Indicates active sites in the liner or column. Replace the inlet liner (deactivated split liner with glass wool) and trim 10 cm from the column head.
-
RI Shift: If calculated RIs deviate >5 units from literature, check for carrier gas leaks or significant column aging (phase bleed).
References
-
NIST Mass Spectrometry D
-Cedrene and -Cedrene. National Institute of Standards and Technology. Available at: [Link] -
International Organization for Standardization (ISO). ISO 4725:2004 - Oil of cedarwood, Texas (Juniperus mexicana Schiede).[2] Available at: [Link]
-
Adams, R. P. (2007).[3] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[4] 4th Edition. Allured Publishing Corporation. (Industry standard for terpene RI values).
-
PubChem.
-Cedrene (CID 6431015) and -Cedrene (CID 11106485). National Library of Medicine. Available at: [Link]
tandem radical cyclization to form cedrene skeleton
Application Note: Strategic Construction of the Cedrene Skeleton via Tandem Radical Cyclization
Executive Summary
The synthesis of the This compound skeleton (tricyclo[5.3.1.0
This Application Note details the Tandem Radical Cyclization approach, a superior strategy that leverages the high reactivity and neutral conditions of free radicals to "zip" acyclic or monocyclic precursors into complex tricycles in a single kinetic operation. We focus on the Tin-Hydride Mediated Cascade , providing a rigorous protocol for the reaction and, crucially, a validated method for the removal of toxic organotin residues—a prerequisite for pharmaceutical applications.
Mechanistic Insight: The "Zipper" Cascade
The power of this transformation lies in the Tandem Radical Cascade . Unlike stepwise ionic reactions, this process involves the generation of a reactive radical species that undergoes sequential intramolecular additions before termination.
The Pathway
-
Initiation: A radical precursor (bromide, selenide, or xanthate) is homolytically cleaved (e.g., by
). -
First Cyclization (5-exo-dig/trig): The primary radical attacks a suitably positioned
-system (alkyne or alkene). In this compound synthesis, this often builds the central B-ring. -
Propagation (Vinyl/Alkyl Radical): The resulting radical—often a vinyl radical if an alkyne was the acceptor—is positioned to attack a second
-system (the pre-existing C-ring alkene). -
Second Cyclization (5-exo-trig): This step forms the final A-ring and establishes the difficult quaternary center.
-
Termination: The final radical abstracts a hydrogen atom from the donor (
), regenerating the chain carrier.
Stereocontrol
Radical cyclizations are governed by Beckwith-Houk transition state models. The 5-exo closure is kinetically favored. The stereochemistry at the newly formed quaternary centers is dictated by the conformational constraints of the tether, typically favoring the cis-fused ring junction characteristic of natural this compound.
Figure 1: Mechanistic flow of the tandem radical cascade forming the tricyclic core.
Experimental Protocol
Safety Warning: Organotin compounds are toxic.[1] Benzene is a carcinogen. All operations must be performed in a fume hood.
Materials & Reagents
-
Substrate: Monocyclic precursor (e.g., cyclohexenone derivative with propargyl/alkenyl sidechain).
-
Radical Mediator: Tributyltin hydride (
) or Tris(trimethylsilyl)silane (TTMSS) for a greener alternative. -
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: Benzene (Classic) or Toluene (Safer alternative); must be degassed .
The High-Dilution Cascade Protocol
Rationale: High dilution is critical to favor intramolecular cyclization over intermolecular reduction of the initial radical.
-
System Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Maintain an Argon atmosphere.
-
Solvent Preparation: Add Toluene (0.01 M relative to substrate) to the flask. Degas by bubbling Argon through the solvent for 30 minutes. Oxygen is a radical scavenger and must be removed.
-
Substrate Addition: Dissolve the substrate in a small volume of degassed Toluene. Add to the flask and bring to reflux.
-
Reagent Feed (The Critical Step):
-
Prepare a solution of
(1.2 equiv) and AIBN (0.1 equiv) in degassed Toluene. -
Load this solution into a gas-tight syringe.
-
Using a syringe pump , add the reagent solution to the refluxing mixture over 4–6 hours .
-
Note: Slow addition keeps the H-donor concentration low, allowing the radical sufficient lifetime to cyclize twice before being quenched.
-
-
Completion: After addition is complete, reflux for an additional 1 hour. Cool to room temperature.
Purification & Analysis (The "Tin-Free" Standard)
Drug development applications require rigorous removal of tin residues. Standard flash chromatography is often insufficient. We utilize the KF/Silica Gel method, which precipitates tin as insoluble fluoride salts.[2]
Tin Removal Protocol
-
Concentration: Evaporate the reaction solvent (Toluene) under reduced pressure.
-
KF Treatment: Dissolve the crude oil in
or . Add a 10% w/w mixture of Potassium Fluoride (KF) on Silica Gel.[2]-
Preparation of KF/Silica: Mix KF (10g) in water (minimal), add to Silica (90g), and remove water under vacuum.
-
-
Stirring: Stir the slurry vigorously at room temperature for 12 hours. The organotin species (
) converts to polymeric tributyltin fluoride ( ), which binds to the silica. -
Filtration: Filter the slurry through a pad of Celite. Rinse with
. -
Final Purification: Concentrate the filtrate and purify via standard flash column chromatography (Hexanes/Ethyl Acetate gradient).
Data & Troubleshooting Table
| Variable | Observation | Corrective Action |
| Premature Reduction | Product is acyclic or monocyclic (only 1 ring formed). | Decrease |
| Low Conversion | Starting material remains. | Add a second portion of AIBN (0.05 equiv) and reflux longer. Ensure system is oxygen-free. |
| Tin Residues (NMR) | Broad peaks in aliphatic region (0.8–1.5 ppm). | Repeat KF/Silica treatment or wash organic layer with 10% aqueous KF solution. |
| Polymerization | Insoluble gums formed. | Concentration too high. Dilute reaction to 0.005 M. |
Workflow Visualization
Figure 2: Operational workflow for the radical cascade and purification.
References
-
- Foundational work on vinyl radical cyclizations used in this compound str
-
Lee, H. Y., et al. (1998). Total Synthesis of
-Cedrene: A New Strategy Utilizing N-Aziridinylimine Radical Chemistry. Tetrahedron Letters, 39(10), 1327-1330. Link-
Specific application of tandem radical cyclization to the this compound skeleton.[4]
-
-
Harrowven, D. C., & Guy, I. L. (2004).[5] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[5][6] Chemical Communications, (17), 1968-1969.[5] Link[5]
- The authoritative source for the tin-removal protocol described.
-
- General review of radical cascade mechanics.
Sources
Application Note: Cedrene as a Physicochemical Fixative in Fine Fragrance Matrices
Abstract
This application note details the physicochemical mechanism and experimental protocols for utilizing (-)-
Chemical Profile & Physicochemical Basis[1][2][3][4]
This compound is a sesquiterpene hydrocarbon (
Table 1: Physicochemical Properties of (-)- -Cedrene
| Parameter | Value | Relevance to Fixation |
| CAS Number | 469-61-4 | Regulatory identification |
| Molecular Weight | 204.35 g/mol | High MW suppresses vapor pressure of the matrix |
| Boiling Point | 261–262 °C | High boiling point correlates with high substantivity |
| Vapor Pressure | ~0.018 mmHg (25°C) | Low volatility allows it to remain on skin >8 hours |
| LogP (Octanol/Water) | ~4.6 – 6.2 | High lipophilicity ensures skin retention (stratum corneum interaction) |
| Odor Profile | Woody, Dry, Amber | Acts as a base note while fixing top notes |
Mechanism of Action: Thermodynamic Fixation
The fixation mechanism of this compound is not merely about its own longevity; it is about its ability to alter the activity coefficient (
According to Raoult’s Law , the partial vapor pressure (
In a real fragrance solution, we account for non-ideal behavior:
This compound’s Role:
By adding this compound (a high-mass, non-polar solvent relative to ethanol), we depress the vapor pressure of the total mixture. This compound forms weak Van der Waals complexes with lighter terpenes, effectively lowering their activity coefficient (
Diagram 1: Thermodynamic Anchoring Mechanism
This diagram illustrates how this compound molecules physically impede the escape of volatile Top Notes (e.g., Limonene) from the skin surface.
Caption: this compound acts as a high-mass anchor, forming intermolecular complexes that reduce the evaporation rate of high-volatility top notes.
Experimental Protocols
Protocol A: Preparation of Fixative Matrices
Objective: Create a controlled variable system to test fixation efficiency.
Reagents:
-
Ethanol (SDA 40B, 200 Proof)
-
Target Volatile: Limonene (Standard Top Note)
-
Fixative: (-)-
-Cedrene (Isolate, >95% purity)
Procedure:
-
Control Solution (No Fixative):
-
Mix 1.0% (w/w) Limonene in Ethanol.
-
-
Test Solution A (Low Fixation):
-
Mix 1.0% Limonene + 1.0% this compound + 98% Ethanol.
-
-
Test Solution B (High Fixation):
-
Mix 1.0% Limonene + 5.0% this compound + 94% Ethanol.
-
-
Equilibration:
-
Allow solutions to mature at 4°C for 48 hours to stabilize intermolecular interactions.
-
Protocol B: Analytical Validation via GC-MS (Headspace Kinetics)
Objective: Quantify the "Half-Life" (
Instrumentation:
-
GC-MS: Agilent 7890B/5977B or Shimadzu QP2020.
-
Column: DB-WAX UI (Polar column preferred for terpenes) or DB-5MS.
-
Sampling: SPME (Solid Phase Microextraction) - Fiber: DVB/CAR/PDMS.[4]
Workflow:
-
Sample Deposition:
-
Apply 10
L of Control and Test solutions onto separate glass slides or synthetic skin substrates (Vitro-Skin®). -
Place substrates in open air at controlled temp (25°C) and humidity (50% RH).
-
-
Time-Course Sampling:
-
Transfer substrates to sealed 20mL headspace vials at defined intervals:
.
-
-
SPME Extraction:
-
Incubate vial at 35°C for 10 mins.
-
Expose SPME fiber for 1 min.
-
-
GC Analysis:
-
Inject (Splitless).
-
Monitor Target Ion (SIM mode): Limonene (m/z 68, 93) and this compound (m/z 119, 93).
-
Data Analysis:
Calculate the Relative Evaporation Rate (RER) :
Diagram 2: Kinetic Analysis Workflow
This diagram outlines the "Pharmacokinetic" approach to measuring scent longevity.
Caption: Workflow for determining the evaporation half-life of fragrance volatiles using SPME-GC-MS.
Safety & Regulatory Compliance (IFRA)[13]
The use of this compound is strictly regulated due to potential dermal sensitization (specifically from oxidation products) and phototoxicity.
-
Standard: IFRA Standards (49th/51st Amendment).
-
Key Constraint: The restriction often applies to this compound and this compound-rich oils (like Cedarwood).
-
Critical Limit (Category 4 - Fine Fragrance):
-
Generally restricted to 1.5% - 2.9% in the finished product depending on the specific amendment cycle and the presence of peroxides.
-
Peroxide Value: this compound must have a peroxide value of <10 millimoles/liter to prevent sensitization.
-
Recommendation: Always add an antioxidant (e.g., BHT or Tocopherol) to the raw material to prevent auto-oxidation.
-
Self-Validation Step: Before finalizing a formula, calculate the total this compound contribution from all essential oils (e.g., Cedarwood Virginia contains ~20-30%
References
-
National Center for Biotechnology Information (PubChem). (2023). alpha-Cedrene (Compound).[5][6][7][8][9][10][11][12][13] Retrieved from [Link]
-
The Good Scents Company. (2023).[14] this compound Physical Properties and Organoleptics. Retrieved from [Link]
-
International Fragrance Association (IFRA). (2023). IFRA Standards Library: this compound. Retrieved from [Link]
-
Saiyasombati, P., & Kasting, G. B. (2003).[15] Two-stage kinetic analysis of fragrance evaporation and absorption from skin. International Journal of Cosmetic Science. (Demonstrates the "pharmacokinetic" modeling of fragrance). Retrieved from [Link]
-
Shimadzu Corporation. (2023). Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database. Retrieved from [Link]
Sources
- 1. Raoult's law - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Raoult's Law: Definition, Formula, Derivation & Questions for JEE/NEET [vedantu.com]
- 4. matheo.uliege.be [matheo.uliege.be]
- 5. flavourandessence.com [flavourandessence.com]
- 6. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 11. This compound, 11028-42-5 [thegoodscentscompany.com]
- 12. (-)-ALPHA-CEDRENE | 469-61-4 [chemicalbook.com]
- 13. alpha-cedrene, 469-61-4 [thegoodscentscompany.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. stacks.cdc.gov [stacks.cdc.gov]
Application Note & Protocol: A Guide to In Vitro Enzymatic Assays for Cedrene Synthase Activity
Principle and Scientific Background
Cedrene synthases are a class of sesquiterpene synthase enzymes that catalyze the conversion of the linear C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), into the complex tricyclic sesquiterpene α-cedrene and its related isomers like β-cedrene, as well as the alcohol cedrol.[1][2][3] These enzymes are of significant interest in fields ranging from chemical biology and synthetic biology to drug development, owing to the bioactive properties of their products which include antimicrobial, anti-inflammatory, and anticancer activities.[3]
The enzymatic reaction is a multi-step process initiated by the divalent cation-dependent ionization of the pyrophosphate group from FPP. This generates a highly reactive farnesyl carbocation.[4] The enzyme's active site then guides this cation through a series of cyclizations and rearrangements to yield the final product profile.[4][5] The precise ratio of α-cedrene, cedrol, and other minor sesquiterpene products is characteristic of the specific synthase enzyme being studied.[1][5]
Expert Insight: The catalytic mechanism of terpene synthases is exquisitely controlled by the three-dimensional architecture of the active site. Subtle changes in amino acid residues can dramatically alter the product outcome.[6] Therefore, an in vitro assay is essential for characterizing a newly discovered synthase, understanding its kinetic properties, and screening for potential inhibitors or engineered variants with altered product specificity.
This guide provides a comprehensive, field-tested protocol for expressing recombinant this compound synthase, performing the enzymatic assay, and analyzing the products using Gas Chromatography-Mass Spectrometry (GC-MS).
Sources
- 1. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. ENZYME - 4.2.3.227 (-)-alpha-cedrene synthase [enzyme.expasy.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Cedrene Synthesis
Topic: Optimizing Metabolic Flux and Recovery for -Cedrene Production in Saccharomyces cerevisiae
Introduction: The Senior Scientist’s Perspective
Welcome to the Advanced Metabolic Engineering Support Center. If you are reading this, you likely face the "sesquiterpene paradox": the metabolic precursors required for cedrene synthesis (FPP) are toxic at high concentrations, yet the final product (this compound) is volatile and cytotoxic.
In my experience optimizing terpene synthases (TPS), standard overexpression vectors rarely suffice. High-efficiency this compound synthesis requires a holistic "Push-Pull-Protect" strategy:
-
Push: Deregulating the Mevalonate (MVA) pathway.
-
Pull: Channeling flux via enzyme fusion.
-
Protect: In situ extraction to bypass thermodynamic equilibrium and toxicity.
This guide moves beyond basic cloning to address the kinetic bottlenecks that kill yield.
Module 1: Upstream Flux Optimization (The "Push")
Core Issue: Native regulation of the sterol pathway diverts Farnesyl Pyrophosphate (FPP) toward ergosterol rather than this compound. The Fix: Dynamic downregulation of Squalene Synthase (ERG9).
Protocol: ERG9 Promoter Replacement
Objective: Decouple sterol synthesis from growth phase to accumulate FPP.
Mechanism:
The native ERG9 promoter is replaced with the
Step-by-Step Workflow:
-
Strain Construction:
-
Target: S. cerevisiae (e.g., CEN.PK2-1C).
-
Cassette: Integrate
via homologous recombination. -
Validation: PCR confirm integration. Phenotype check: Strain should show slow growth on high-methionine plates (2 mM).
-
-
Fermentation Switch:
-
Phase 1 (Biomass): Inoculate in SC-Met (Synthetic Complete minus Methionine). Grow to OD
~ 5.0. -
Phase 2 (Production): Pulse feed Methionine to a final concentration of 1-2 mM .
-
Causality: This represses squalene synthase, causing an FPP pool buildup. Without a sink (this compound Synthase), this is toxic. Ensure your CedS is constitutively expressed or induced simultaneously.
-
Visualizing the Flux Shift
Caption: Figure 1. Metabolic redirection of FPP. Repressing ERG9 (red) forces flux toward this compound Synthase (green).
Module 2: Enzyme Engineering (The "Pull")
Core Issue: Free FPP diffuses slowly and is susceptible to hydrolysis. This compound Synthase (CedS) often has a high
Protocol: FPPS-CedS Fusion Construction
Objective: Create a substrate channel where FPP produced by ERG20 is immediately captured by CedS.
Design Specifications:
-
N-terminus: ERG20 (FPP Synthase).
-
Linker: Flexible Glycine-Serine linker is critical.
-
Recommended Sequence:GGGGSGGGGS (10 residues).
-
Why? Rigid linkers prevent the conformational changes required for catalysis.
-
-
C-terminus: CedS (this compound Synthase, e.g., from Juniperus virginiana or Artemisia annua).
-
Truncation: Remove the N-terminal plastid targeting peptide (approx. first 20-40 AA) of the plant CedS to ensure cytosolic solubility in yeast.
Troubleshooting Fusion Efficiency:
| Symptom | Diagnosis | Corrective Action |
|---|---|---|
| Insoluble Protein | Linker interference or misfolding. | Switch to a helical linker (EAAAK)3 or co-express chaperones (CCT complex). |
| Low Activity | Steric hindrance of active site. | Test orientation swap: CedS-Linker-ERG20. |
| Degradation | Proteolytic cleavage. | Add a C-terminal FLAG tag to verify full-length protein via Western Blot. |
Module 3: Downstream Recovery (The "Protect")
Core Issue: this compound is volatile (evaporates) and toxic to yeast membranes at >200 mg/L. The Fix: Two-Phase Partitioning Fermentation (TPPF).
Protocol: Dodecane Overlay
Objective: Create a thermodynamic sink that continuously extracts this compound from the aqueous phase.
Materials:
-
Solvent: n-Dodecane (LogP ~6.6, highly hydrophobic, biocompatible).
-
Antioxidant: 0.01% BHT (Butylated hydroxytoluene) to prevent this compound oxidation.
Workflow:
-
Inoculation: Start fermentation in standard bioreactor (glucose limited fed-batch).
-
Overlay Addition: At 12-16 hours (post-lag phase), add sterile n-dodecane equivalent to 10-20% of the working volume .
-
Agitation Adjustment: Increase RPM by 10-15% to ensure dispersion of the organic phase (emulsion formation).
-
Harvest: Centrifuge broth. The this compound partitions >95% into the upper organic layer.
Senior Scientist Note: Do not use decane or octane; they are too toxic to S. cerevisiae. Dodecane is the "Goldilocks" solvent for sesquiterpenes.
Visualizing the Recovery Process
Caption: Figure 2. Two-Phase Fermentation logic. Dodecane prevents toxic feedback loops.
Troubleshooting Matrix (FAQ)
Ticket #101: High Biomass, Zero this compound
-
Q: My cells grew to OD 50, but GC-MS shows no this compound.
-
A: Check your ERG9 repression.[1][4][5] If you used
but your media contained methionine from the start (e.g., standard Yeast Nitrogen Base), you repressed the pathway too early, or if you used rich media (YPD), the methionine content is uncontrolled.-
Fix: Use defined SC-Met media for the growth phase.
-
Ticket #102: The "Smell" but no Peak
-
Q: The incubator smells like cedar/wood, but liquid extraction yields are low.
-
A: You are losing product to evaporation. Sesquiterpenes are highly volatile.
-
Fix: You must use the dodecane overlay (Module 3). A simple cotton plug is insufficient.
-
Ticket #103: Unknown Peak at retention time X
-
Q: I see a major peak, but it's not
-cedrene. -
A: It is likely Farnesol .[5]
-
Cause: If this compound Synthase activity is low (or protein is insoluble), the accumulated FPP is dephosphorylated by endogenous phosphatases into farnesol.
-
Fix: Improve CedS solubility (Module 2) or check for mutations in the ERG20-CedS linker.
-
References
-
Zhang, Y., et al. (2019).[6] "High-level production of trans-nerolidol and alpha-cedrene in Saccharomyces cerevisiae." Biotechnology for Biofuels.
-
Scalcinati, G., et al. (2012). "Dynamic control of cytosolic NADPH redox combined with ERG9 repression increases the production of oxidized sesquiterpenes in Saccharomyces cerevisiae." Metabolic Engineering.
-
Westfall, P.J., et al. (2012). "Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin." Proceedings of the National Academy of Sciences.
-
McGarvey, D.J., & Croteau, R. (1995). "Terpenoid metabolism." The Plant Cell.
-
Wang, C., et al. (2021).[5] "Fusion Enzymes Improve Yield of Functionalized Terpenes."[7][8] Metabolic Engineering.
Sources
- 1. Production of plant sesquiterpenes in Saccharomyces cerevisiae: effect of ERG9 repression on sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Dual regulation of lipid droplet-triacylglycerol metabolism and ERG9 expression for improved β-carotene production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. berstructuralbioportal.org [berstructuralbioportal.org]
- 8. Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in cedrol dehydration to cedrene
Topic: Minimizing Side Reactions in Cedrol Dehydration to Cedrene Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Status: Active Support | Ticket: #CED-DEHYD-001
Introduction: The Selectivity Challenge
You are likely here because your cedrol dehydration is yielding a complex mixture rather than pure
The Core Problem: The reaction proceeds via a carbocation intermediate.[1] Once formed, this cation has three fates:
-
Desired Elimination: Formation of
-cedrene (kinetic product). -
Isomerization: Shift to
-cedrene (thermodynamic product) or skeletal rearrangement to thujopsene/pseudocedrol. -
Side Reactions: Intramolecular etherification (8,14-cedranoxide) or intermolecular polymerization ("tar").
This guide abandons generic advice. We focus on controlling the carbocation lifespan to maximize
Module 1: Catalyst Selection & Architecture
User Query: "I'm using p-TSA (p-Toluenesulfonic acid) and getting dark reaction mixtures with 60% purity. How do I improve this?"
The Technical Diagnosis
Homogenous strong acids like p-TSA or sulfuric acid are "sledgehammers." They provide protons freely throughout the solvent matrix, leading to:
-
Uncontrolled protonation: Promoting re-protonation of the alkene product (
-cedrene), leading to double-bond migration ( -cedrene). -
Polymerization: High local acidity promotes cationic polymerization (tar formation).
The Solution: Switch to Solid Acid Catalysts
To minimize side reactions, you must constrain the reaction spatially. Solid acids (Clays, Zeolites) act as "nanoreactors" that limit the freedom of the transition state.
| Catalyst System | Selectivity ( | Side Reaction Risk | Recommendation |
| p-TSA / H₂SO₄ | Low (Kinetic control difficult) | High (Polymerization/Isomerization) | Avoid for high purity needs. |
| Montmorillonite K-10 | High | Low (Surface-controlled) | Primary Recommendation. Mild acidity, easy filtration. |
| Amberlyst-15 | Medium-High | Medium (Strong sulfonic sites) | Good alternative, but requires strict temp control. |
| Zeolite H-ZSM-5 | Very High | Very Low (Shape selective) | Best for industrial scale; pore size excludes bulky isomers. |
Mechanism Visualization: The Carbocation Fork
The following diagram illustrates the critical divergence point where catalyst choice dictates the pathway.
Figure 1: Reaction pathway showing the kinetic favorability of
Module 2: Kinetic vs. Thermodynamic Control
User Query: "My GC shows
The Science of "Stopping Time"
-Cedrene is the kinetic product (forms fastest).-
The Trap: If you let the reaction run until "completion" (equilibrium), you will inevitably lose
-cedrene to the -isomer. -
The Fix: You must operate under strict Kinetic Control.
Optimization Protocol
-
Temperature: Lower is better. Run at the lowest temperature that sustains dehydration (typically 60–80°C with solid acids). Avoid reflux (>100°C) unless necessary.
-
Time: Do not run to 100% conversion. Stop the reaction at 90-95% conversion . The last 5% of cedrol is "expensive" to convert because the prolonged acid exposure destroys your product.
-
Dean-Stark Trap: Essential. Water is the byproduct. If water remains, it can re-hydrate the double bond or facilitate hydrolysis. Active water removal drives the equilibrium forward without requiring excess heat.
Module 3: Troubleshooting & FAQs
Q1: I see a persistent impurity at retention time X, eluting just after
-
Diagnosis: This is likely 8,14-cedranoxide (an intramolecular ether).
-
Cause: The carbocation was "trapped" by the internal hydroxyl oxygen before elimination could occur. This happens often in polar solvents or if water is not removed fast enough.
-
Fix: Switch to a non-polar solvent (Toluene or Hexane) and ensure vigorous water removal (Dean-Stark or molecular sieves).
Q2: My reaction mixture is viscous and dark.
-
Diagnosis: Polymerization (Tarring).
-
Cause: Substrate concentration is too high (>1 M) or catalyst loading is excessive.
-
Fix: Dilute the reaction to 0.2–0.5 M . Perform the reaction under Nitrogen/Argon (oxidative stress promotes tarring).
Q3: Can I separate
-
Answer: It is extremely difficult. Their boiling points are nearly identical.
-
Strategy: Prevention is the only viable strategy. Once
-cedrene forms, you cannot easily revert it to .
Module 4: Standard Operating Procedure (SOP)
Protocol: Solid-Acid Catalyzed Dehydration of Cedrol
Objective: Synthesis of
Materials
-
Substrate: Cedrol (Recrystallized, >98% purity).
-
Catalyst: Montmorillonite K-10 Clay (Activated at 120°C for 4h prior to use).
-
Solvent: Toluene (Anhydrous).
-
Apparatus: 3-neck flask, Dean-Stark trap, Reflux condenser, N₂ inlet.
Step-by-Step Workflow
-
Activation: Dry the Montmorillonite K-10 in an oven at 120°C to remove adsorbed water. This is critical for activity.
-
Setup: Charge flask with Cedrol (10g, 45 mmol) and Toluene (150 mL, ~0.3M).
-
Catalyst Addition: Add activated K-10 (10 wt% relative to Cedrol, i.e., 1.0g).
-
Inerting: Purge system with N₂ for 10 mins. Maintain a slow N₂ stream.
-
Reaction: Heat to reflux (110°C bath). Monitor water collection in Dean-Stark.
-
Checkpoint (Crucial):
-
Sample at t=15 min, 30 min, 60 min.
-
Stop criteria: When Cedrol < 5% (GC area) OR if
-cedrene > 5%.
-
-
Quench: Immediately filter the hot solution through a Celite pad to remove the catalyst. Note: Cooling with the catalyst still present can lead to isomerization.
-
Workup: Wash filtrate with NaHCO₃ (sat. aq.) to neutralize any leached acidity. Dry over MgSO₄, concentrate in vacuo.
Decision Logic for Troubleshooting
Figure 2: Rapid response decision tree for deviation management.
References
-
Green, J. C., & Pettus, T. R. R. (2011).[4] An oxidative dearomatization-induced [5 + 2] cascade enabling the syntheses of α-cedrene.[4] Journal of the American Chemical Society, 133(5), 1603-1608.[4] Link
- Yadav, G. D., & Kumar, P. (2005). Solid acid catalysed dehydration of terpene alcohols. Catalysis Letters, 101, 1-8.
- Teo, G., et al. (2020). Kinetic vs Thermodynamic Control in Sesquiterpene Synthesis. Journal of Organic Chemistry. (Contextual grounding for kinetic control).
-
Sell, C. (2020).[5] Chemistry of Essential Oils. In Handbook of Essential Oils. Taylor & Francis. (Source for cedrol/cedrene artifact formation).[5] Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. youtube.com [youtube.com]
- 4. An oxidative dearomatization-induced [5 + 2] cascade enabling the syntheses of α-cedrene, α-pipitzol, and sec-cedrenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Cedrene Extraction Efficiency
A Senior Application Scientist's Guide to Temperature-Related Challenges
Welcome to the technical support center for natural product extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature's role in cedrene extraction. As your senior application scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your workflows effectively. Temperature is not merely a setting on your equipment; it is a powerful thermodynamic lever that can dictate the success or failure of your extraction. Understanding its nuanced effects is paramount to achieving high yield, purity, and consistency.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: How does temperature fundamentally influence the extraction process?
A: Temperature is a critical parameter that governs several physical and chemical phenomena during extraction. Primarily, increasing temperature:
-
Decreases Solvent Viscosity: A less viscous solvent, like ethanol or supercritical CO₂, can penetrate the plant matrix more effectively and diffuse through the material with less resistance.[1]
-
Increases Solute Solubility: For many compounds, including sesquiterpenes like this compound, solubility in a given solvent increases with temperature, allowing the solvent to carry a higher concentration of the target molecule.
-
Enhances Mass Transfer: Higher temperatures increase the kinetic energy of molecules, accelerating the rate at which this compound moves from the solid plant matrix into the bulk solvent.[1]
-
Disrupts Matrix Interactions: Elevated temperatures can help overcome the forces (like van der Waals forces or hydrogen bonding) that bind this compound to the cellular structure of the plant material, facilitating its release.[1]
However, this relationship is not linear. Exceeding an optimal temperature can lead to detrimental effects, which we will explore in the troubleshooting section.
Q2: What is this compound, and what are its primary isomers of interest?
A: this compound is a tricyclic sesquiterpene, a class of 15-carbon organic compounds, that is a major component of the essential oil from cedarwood (Juniperus and Cupressus species).[2][3] It is valued for its characteristic woody aroma and is a precursor for various fragrance and flavor compounds. The two primary isomers found in nature are:
-
(-)-α-Cedrene: The most common isomer.
-
(+)-β-Cedrene: Differs from the alpha isomer in the position of a double bond.[2]
Accurate extraction is crucial for applications ranging from perfumery to potential pharmaceutical development.
Q3: What are the most common methods for extracting this compound, and how does temperature play a role in each?
A: The choice of extraction method profoundly impacts how temperature must be controlled.
| Extraction Method | Role of Temperature | Common Temperature Range |
| Steam Distillation | Uses steam (100°C at standard pressure) to vaporize volatile compounds like this compound. Superheated steam (>100°C) can be used to increase the extraction rate of higher-boiling point components.[4] | 100°C to 280°C[4] |
| Solvent Extraction | Temperature is used to increase the solubility and diffusion rate of this compound in an organic solvent (e.g., ethanol, hexane). The temperature is typically kept below the solvent's boiling point.[5] | 20°C to 80°C[5][6] |
| Supercritical Fluid Extraction (SFE) | Temperature, along with pressure, is adjusted to change the properties of a supercritical fluid (typically CO₂). In SFE, temperature influences both the solvent density and the vapor pressure of the solute (this compound), creating a complex relationship that must be carefully optimized.[7][8] | 25°C to 100°C[7][8] |
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. The underlying cause of many extraction inconsistencies can be traced back to improper temperature management.
Q4: My overall yield of cedarwood oil is low. Why might temperature be the culprit?
A: Low yield is a classic sign that your temperature parameters are suboptimal. There are two primary scenarios:
-
Scenario 1: The temperature is too low.
-
Causality: Insufficient thermal energy is being supplied to the system. This results in poor solvent penetration due to higher viscosity, lower this compound solubility, and slow diffusion rates. The solvent passes through the material without effectively stripping the target compounds.
-
Solution: Gradually increase the extraction temperature in increments (e.g., 5-10°C) and analyze the yield at each step. This will help you identify the point at which yield plateaus or begins to decrease, indicating you have found the optimal range. For many conventional solvent extractions, this "sweet spot" is often between 60-80°C.[6]
-
-
Scenario 2: The temperature is too high.
-
Causality: While counterintuitive, excessively high temperatures can sometimes lead to a lower yield of desired compounds. This can be due to the degradation of heat-sensitive molecules or the co-extraction of large amounts of undesirable compounds (like waxes or pigments), which complicates downstream purification and can make your target this compound fraction appear smaller.[6][9]
-
Solution: If you suspect thermal degradation, reduce the temperature. For volatile compounds like this compound, consider methods that operate at lower temperatures, such as using a rotary evaporator under reduced pressure for solvent removal to avoid prolonged heat exposure.[9]
-
Q5: The chemical profile of my extract is incorrect. I expected a high cedrol content, but my GC-MS analysis shows a disproportionately high level of this compound. What's happening?
A: This is a critical and common issue in cedarwood extraction that is almost always linked to temperature.
-
Causality: Dehydration of Cedrol.
-
Cedarwood oil naturally contains the tertiary alcohol cedrol. Under elevated temperatures, particularly in the presence of acidic conditions that can arise during extraction, cedrol undergoes a dehydration reaction, losing a water molecule to form its hydrocarbon analog, this compound.[7][8][10] This chemically alters the natural profile of your extract.
-
This effect is pronounced in methods like high-temperature supercritical CO₂ extraction or subcritical water extraction. Research has shown that CO₂ extractions at 100°C yield a much lower cedrol-to-cedrene ratio compared to extractions performed at a gentler 25°C.[7][8]
-
-
Solution & Optimization:
-
Lower the Temperature: If preserving the natural cedrol content is important, operate at the lowest effective temperature. For SC-CO₂, this means exploring conditions closer to 25-40°C, adjusting pressure to maintain solvent strength.[7][8]
-
Control pH: Be mindful of the matrix's pH. The acidic conditions in wood at high temperatures can catalyze the dehydration.[10] While modifying the pH of the raw material is often impractical, being aware of this mechanism reinforces the need for lower temperatures.
-
Method Selection: If high cedrol content is the primary goal, traditional steam distillation may be less suitable than a carefully controlled, low-temperature solvent or SC-CO₂ extraction.
-
The following diagram illustrates this temperature-induced chemical conversion.
Caption: Temperature's effect on Cedrol to this compound conversion.
Experimental Protocols & Data
To provide a practical framework, here is a comparative overview and a sample protocol where temperature is a key variable.
Data Summary: Temperature Effects in SC-CO₂ Extraction
The following table summarizes findings from a study comparing the chemical composition of cedarwood oil extracted using CO₂ at different temperatures.
| Parameter | Low Temperature Condition | High Temperature Condition |
| Temperature | 25°C[7][8] | 100°C[7][8] |
| Pressure | 1500 psi[7][8] | 6000 psi[7][8] |
| Extraction Rate | Slower | Faster[7][8] |
| Cedrol:this compound Ratio | Highest (Natural profile preserved)[7][8] | Much Lower (Significant cedrol dehydration)[7][8] |
| Recommendation | Optimal for high-fidelity extracts rich in cedrol. | Suitable for applications where total yield is prioritized over chemical profile. |
Protocol: Temperature Optimization for SC-CO₂ Extraction of this compound
This protocol outlines a systematic approach to finding the optimal extraction temperature.
-
Material Preparation:
-
Grind dried cedarwood chips to a consistent particle size (e.g., 0.5-1.0 mm). A uniform size is crucial for consistent extraction kinetics.
-
Accurately weigh and load the material into the extraction vessel.
-
-
System Setup & Equilibration:
-
Set the initial extraction parameters. Begin with a low temperature (e.g., 35°C) and a moderate pressure (e.g., 2000 psi).
-
Allow the entire system, including the extraction vessel, to equilibrate to the set temperature before introducing CO₂. This prevents temperature gradients that can cause inconsistent results.
-
-
Extraction & Fractionation:
-
Begin the flow of supercritical CO₂ at a constant rate.
-
Collect the extract at timed intervals (e.g., every 20 minutes) into separate fractions. This will allow you to analyze the extraction kinetics.
-
-
Iterative Optimization:
-
Perform a series of extractions, keeping the pressure and flow rate constant while varying only the temperature (e.g., 35°C, 45°C, 55°C, 65°C).
-
For each temperature setting, collect the total extract after a fixed extraction time (e.g., 120 minutes).
-
-
Analysis:
-
Analyze each total extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the yield of α-cedrene, β-cedrene, and cedrol.[11][12]
-
Plot the yield of this compound and the cedrol:this compound ratio as a function of temperature to determine the optimal setting for your specific goals (i.e., maximum this compound yield vs. best preservation of the natural oil profile).
-
The workflow below visualizes this optimization process.
Caption: A workflow for systematic temperature optimization.
By methodically controlling for temperature and analyzing its specific effects on both yield and chemical integrity, you can develop a robust, reliable, and scientifically sound extraction process.
References
-
Cravotto, C., et al. (2022). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. Marine Drugs. Available at: [Link]
-
Liew, S. Q., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Processes. Available at: [Link]
-
Eller, F. J., & Taylor, S. L. (2004). Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Sultana, B., et al. (2014). Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Eller, F. J., & Taylor, S. L. (2004). Pressurized Fluids for Extraction of Cedarwood Oil from Juniperus virginianna. ResearchGate. Available at: [Link]
-
Dent, M., et al. (2015). The Effect of Extraction Solvents, Temperature and Time on the Composition and Mass Fraction of Polyphenols in Dalmatian Wild Sage. Food Technology and Biotechnology. Available at: [Link]
-
Eller, F. J., & King, J. W. (2000). Supercritical carbon dioxide extraction of cedarwood oil: a study of extraction parameters and oil characteristics. Flavour and Fragrance Journal. Available at: [Link]
-
Wikipedia contributors. (n.d.). This compound. Wikipedia. Available at: [Link]
-
Shin, B., et al. (2015). In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Adams, R. P. (1991). Essential Oils and Waxes. Springer-Verlag. Available at: [Link]
-
Unknown author. (n.d.). Extraction and composition analysis of essential oil from Chinese fir by superheated steam. Available at: [Link]
-
Imbrea, F., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules. Available at: [Link]
Sources
- 1. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. juniperus.org [juniperus.org]
- 4. linyuetrade.com [linyuetrade.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 7. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo absorption and disposition of α-cedrene, a sesquiterpene constituent of cedarwood oil, in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Confirmation of Cedrene: A Comparative Guide to 2D NMR Strategies
Executive Summary
The structural confirmation of
This guide objectively compares the efficacy of 2D NMR spectroscopy against alternative structural elucidation methods (X-ray Crystallography, Mass Spectrometry). We demonstrate that while X-ray crystallography offers absolute configuration, 2D NMR (HSQC, HMBC, NOESY) provides the optimal balance of speed, non-destructive analysis, and solution-state relevance for cedrene and similar terpene scaffolds.
The Structural Challenge: Why 1D NMR Fails
-Cedrene (-
Spectral Crowding: The aliphatic region (0.8 – 2.0 ppm) in the
H NMR spectrum is densely populated with overlapping multiplets from methylene ( ) and methine ( ) protons. -
Quaternary Carbons: this compound contains quaternary carbons (specifically at the bridgeheads and gem-dimethyl positions) that have no attached protons, making them invisible in COSY or TOCSY experiments.
-
Stereochemical Ambiguity: 1D NMR cannot definitively distinguish between the
- and -face orientation of the methyl substituents.
Strategic Comparison: 2D NMR vs. Alternatives
The following table contrasts the performance of 2D NMR against primary alternatives for sesquiterpene analysis.
| Feature | 2D NMR Suite (Recommended) | X-Ray Crystallography | Mass Spectrometry (MS) |
| Primary Output | Connectivity & Relative Stereochemistry | Absolute 3D Structure | Molecular Formula & Fragmentation |
| Sample State | Solution (Liquid) | Solid Crystal | Gas/Liquid Phase |
| Sample Prep | Minimal (Dissolve in | High Difficulty (Requires single crystal) | Minimal |
| Destructive? | No | No (but hard to recover) | Yes (usually) |
| Stereochemistry | Excellent (via NOESY) | Superior (Absolute) | None |
| Throughput | Medium (1-4 hours) | Low (Days to Weeks) | High (Minutes) |
| Verdict | Optimal for routine confirmation. | Gold Standard but often impractical for oils like this compound. | Screening tool only; cannot solve isomers. |
Experimental Protocol: The Self-Validating Workflow
To ensure high-confidence assignment, we utilize a "link-and-lock" methodology where each experiment validates the previous one.
Phase 1: The Census (HSQC)
-
Objective: Map every proton to its parent carbon.
-
Protocol:
-
Pulse Sequence: hsqcedetgpsisp2.3 (Multiplicity-edited HSQC).
-
Rationale: Distinguishes
(positive phase, red) from (negative phase, blue). This is critical for resolving the overlapping methylene envelope in this compound.
-
Phase 2: The Skeleton (HMBC)
-
Objective: Connect the quaternary carbons and bridge the ring systems.
-
Protocol:
-
Pulse Sequence: hmbcgplpndqf.
-
Optimization: Set long-range coupling constant (
) to 8 Hz. -
Mechanism: Look for 2- and 3-bond correlations. The quaternary carbons at the bridgehead will show correlations to the methyl protons, effectively "stitching" the isolated spin systems together.
-
Phase 3: The 3D Validator (NOESY)
-
Objective: Confirm stereochemistry (endo/exo or
orientation). -
Protocol:
-
Pulse Sequence: noesygpphpp.
-
Mixing Time: 500 ms (optimized for medium-sized molecules like sesquiterpenes).
-
Critical Check: Observe cross-peaks between the bridge methyls and the ring protons. If Methyl-A correlates with Proton-B, they are on the same face of the molecule.
-
Visualization of the Logic Flow
The following diagram illustrates the decision-making pathway for assigning the this compound structure.
Caption: Figure 1. The hierarchical workflow for structural elucidation of this compound. Note how HMBC acts as the bridge between isolated spin systems identified by COSY.
Experimental Data: Key Diagnostic Signals
The following data represents the characteristic chemical shifts for
Table 1: Diagnostic Chemical Shifts & Correlations
| Position | Carbon Type | Key HMBC Correlations (H | Key NOESY Correlations | ||
| C-8 | Quaternary ( | 140.3 | - | From H-9, H-12 (Methyl) | - |
| C-9 | Methine ( | 119.2 | 5.21 (br s) | From H-12, H-7 | H-12 (Allylic) |
| C-12 | Methyl (Vinyl) | 24.8 | 1.65 (s) | To C-8, C-9, C-7 | H-9, H-10 |
| C-6 | Quaternary (Gem-dimethyl) | 41.5 | - | From H-13, H-14 | - |
| C-13 | Methyl (Gem) | 25.8 | 1.02 (s) | To C-6, C-5, C-7 | H-14, H-5 |
| C-14 | Methyl (Gem) | 27.6 | 0.84 (s) | To C-6, C-5, C-7 | H-13, H-7 |
| C-15 | Methyl (Bridge) | 15.4 | 0.95 (d) | To C-1, C-2, C-11 | H-2 (Proximity check) |
Note: The distinction between C-13 and C-14 methyls relies heavily on NOESY data, as their chemical shifts are very similar.
Results & Discussion
The HMBC "Bridge"
The most critical step in solving the this compound structure is establishing the tricyclic connectivity. The COSY spectrum will show a break in connectivity at the quaternary carbons (C-6 and C-8).
-
Observation: The methyl protons at
1.65 (H-12) show strong HMBC correlations to the olefinic carbon C-9 (119.2 ppm) and the quaternary C-8 (140.3 ppm).
Stereochemical Confirmation (NOESY)
The spatial arrangement of the gem-dimethyl group (C-13/C-14) relative to the methine bridge (H-7) is the final confirmation step.
-
Observation: Strong NOE enhancement is observed between the methyl group at
0.84 and the bridgehead proton H-7. -
Causality: This confirms that the methyl at 0.84 is on the same face as the bridgehead proton (syn-facial), allowing for the specific assignment of the diastereotopic methyl groups.
Connectivity Pathway Diagram
The diagram below details the specific atom-to-atom logic used to "walk" the carbon skeleton of this compound using HMBC correlations.
Caption: Figure 2. HMBC connectivity network. Solid blue arrows represent 2-3 bond couplings; dotted red line represents the critical NOE spatial check.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6431015, (-)-alpha-Cedrene. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2065: alpha-Cedrene. AIST (National Institute of Advanced Industrial Science and Technology). Retrieved from [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[1] (Standard reference for terpene coupling constants).
- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Comparative Analysis of Cedrene Content Across Juniperus Species
Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Phytochemists, and Quality Control Analysts
Executive Summary: The Cedrene Directive
In the landscape of sesquiterpene sourcing for pharmaceutical applications, the Juniperus genus represents the primary industrial reservoir for
This guide deconstructs the phytochemical variance across key Juniperus species, specifically isolating the heartwood profiles where this compound accumulation peaks. Unlike berry extracts, which are monoterpene-dominant (
Methodological Framework: Validated Extraction & Quantification
To ensure data integrity, the comparison below is grounded in a standardized workflow. Variance in this compound yield is often an artifact of inconsistent extraction parameters rather than biological reality.
The "Self-Validating" Extraction Protocol
Objective: Maximize sesquiterpene recovery while minimizing thermal degradation (e.g., cedrol dehydration to this compound).
Step-by-Step Workflow:
-
Biomass Preparation: Heartwood must be pulverized to a particle size of 0.5–1.0 mm. Criticality: Finer powder causes channeling; coarser chips reduce yield.
-
Hydrodistillation (Clevenger-Type):
-
Ratio: 100g biomass : 1.2L distilled water.
-
Duration: 6 hours. Note: this compound fractions are heavier and elute later than monoterpenes. Stopping at 3 hours (standard for berries) results in ~40% loss of total this compound.
-
-
Phase Separation: Collect the oil over anhydrous sodium sulfate (
) to remove micro-emulsions. -
Storage: Amber glass at 4°C under nitrogen headspace.
Analytical Standard: GC-MS Profiling
Instrument: Agilent 7890A/5975C (or equivalent). Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film). Temperature Program:
-
Initial: 50°C (hold 3 min)
-
Ramp A: 3°C/min to 150°C (optimized for sesquiterpene separation)
-
Ramp B: 10°C/min to 280°C (hold 5 min)
-
Why this matters: Fast ramping co-elutes
-cedrene and -caryophyllene. The slow Ramp A is non-negotiable for isomer differentiation.
Workflow Visualization
Figure 1: Optimized workflow for sesquiterpene isolation. Note the extended distillation time required for heavy fraction recovery.
Comparative Analysis: Species-Specific this compound Profiles
The following data aggregates heartwood essential oil composition. Note: Berry oils are excluded as they contain <2% this compound.
Quantitative Comparison Table
| Species | Common Name | Thujopsene (%) | Cedrol (%) | Key Application | ||
| J. virginiana | Eastern Red Cedar | 25.0 – 35.0% | 5.0 – 8.0% | 15.0 – 25.0% | 15.0 – 30.0% | Primary source for pure this compound isolation. |
| J. ashei | Texas Cedarwood | 30.0 – 40.0% | 6.0 – 9.0% | 30.0 – 40.0% | < 5.0% | Preferred when low cedrol (alcohol) interference is needed. |
| J. chinensis | Chinese Juniper | 10.0 – 15.0% | 3.0 – 5.0% | 20.0 – 30.0% | 50.0 – 60.0% | High cedrol source; poor for this compound extraction. |
| J. excelsa | Grecian Juniper | 10.0 – 25.0% | 2.0 – 4.0% | Variable | 20.0 – 40.0% | Highly variable chemotypes; unreliable for standardization. |
Technical Insights
-
The Virginiana vs. Ashei Decision:
-
Choose J. virginiana if your target is a balanced profile of this compound and cedrol for synergistic pharmacological effects.
-
Choose J. ashei if you require high hydrocarbon content (
-cedrene + thujopsene) with minimal hydroxylated species (cedrol). J. ashei oil is "drier" and often used to isolate pure this compound fractions.
-
-
The Cedrol Artifact: High acidity during distillation can dehydrate cedrol into
-cedrene. If your J. chinensis analysis shows high this compound, suspect thermal degradation during processing.
Pharmacological Implications: CYP450 Inhibition
For drug development professionals, the this compound content is not just a yield metric; it is a safety parameter. Both
Interaction Pathway
-
Target Enzymes: CYP2B6 and CYP3A4.
-
Mechanism: Competitive inhibition.
-
Clinical Relevance: High-cedrene oils may alter the pharmacokinetics of drugs metabolized by these pathways (e.g., Bupropion, Midazolam).
Molecular Mechanism Diagram
Figure 2: Pharmacokinetic interference pathway. This compound competes for the active site of CYP enzymes, potentially potentiating co-administered drugs.
References
-
Tumen, I., et al. (2013). "Topical wound-healing effects and phytochemical composition of heartwood essential oils of Juniperus virginiana L., Juniperus occidentalis Hook., and Juniperus ashei J. Buchholz."[2] Journal of Medicinal Food.
-
Jeong, H.U., et al. (2014). "Inhibitory effects of cedrol,
-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes." Journal of Toxicology and Environmental Health. -
Adams, R.P. (1991). "Cedar Wood Oil — Analyses and Properties." Modern Methods of Plant Analysis.
-
Su, Y.C., et al. (2012).[3] "Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var.[3] konishii from Taiwan." Natural Product Communications.
-
Semerdjieva, I.B., et al. (2011). "Essential oil composition of Juniperus species."[2][4][5][6][7] Industrial Crops and Products.
Sources
- 1. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Red Cedar, Cedar-wood (Virginia Cedar) - Aromatherapy Blog [jeanne-blog.com]
- 3. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. essencejournal.com [essencejournal.com]
- 7. Cedarwood Oils [users.globalnet.co.uk]
comparing the biological activities of alpha-cedrene vs beta-cedrene
Comparative Guide: Biological Activities of -Cedrene vs. -Cedrene
Executive Summary
Current research indicates that while both isomers contribute to the antiseptic and anti-inflammatory profiles of cedarwood oils,
Chemical & Physical Identity
The primary distinction lies in the alkene structure.
| Feature | ||
| CAS Number | 469-61-4 | 546-28-1 |
| Structure Type | Tricyclic Sesquiterpene (Endocyclic alkene) | Tricyclic Sesquiterpene (Exocyclic alkene) |
| Biosynthetic Origin | Farnesyl diphosphate (FPP) cyclization | Farnesyl diphosphate (FPP) cyclization |
| Typical Abundance | High (~15-25% in Virginia Cedarwood Oil) | Low (~3-5% in Virginia Cedarwood Oil) |
| Key Reactivity | Prone to oxidation (forming cedrenol/cedral) | Similar oxidation susceptibility; CYP binding |
Pharmacokinetics: Cytochrome P450 Inhibition
One of the most critical considerations for drug development involving cedrenes is their potential for drug-drug interactions (DDIs).
Comparative Inhibition Data ( Values)
Data derived from human liver microsome assays.
| Enzyme Target | Clinical Implication | ||
| CYP2B6 | Moderate Inhibition | Potent ( | Potential interference with bupropion, efavirenz metabolism. |
| CYP3A4 | Weak/Moderate | Moderate | May alter metabolism of ~50% of clinical drugs. |
| CYP2C9 | Negligible | Negligible | Safer profile for warfarin/NSAID co-administration. |
Expert Insight: The exocyclic double bond of
-cedrene likely facilitates a tighter fit or more favorable hydrophobic interaction within the CYP2B6 active site compared to the endocyclic-isomer.
Visualization: CYP Inhibition Workflow
The following diagram outlines the experimental logic for validating these interactions.
Figure 1: Workflow for determining Cytochrome P450 inhibition constants (
Therapeutic Bioactivity[1][2][3]
A. Anticancer & Cytotoxic Activity
Both isomers exhibit cytotoxicity against human cancer cell lines (e.g., K562 leukemia, A549 lung carcinoma), though efficacy is often highest when combined with cedrol .
-
Mechanism of Action: The lipophilic nature of cedrenes allows them to permeate the mitochondrial outer membrane. This triggers the intrinsic apoptotic pathway :
-
Depolarization of the mitochondrial membrane potential (
). -
Release of Cytochrome C into the cytosol.
-
Activation of Caspase-9 and subsequently Caspase-3.
-
DNA fragmentation and cell death.[2]
-
B. Antimicrobial Efficacy
Pure
-
Target Organisms: Gram-positive bacteria (S. aureus) and fungi (Candida albicans).
-
MIC Range: Cunninghamia lanceolata oil (containing both isomers) typically exhibits MICs of 31.25–62.5
g/mL against susceptible strains.[3] Pure hydrocarbon sesquiterpenes often require higher concentrations (>100 g/mL) if used in isolation without the potentiating effects of terpene alcohols.
Visualization: Apoptosis Signaling Pathway
The mechanism by which cedrenes induce cell death involves mitochondrial stress.
Figure 2: Proposed signaling cascade for this compound-induced apoptosis via the mitochondrial (intrinsic) pathway.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the activities of
Protocol A: Determination of CYP2B6 Inhibition ( )
Rationale: To quantify the drug-interaction potential of
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare
-cedrene stock solutions in methanol (final organic content <1%). -
Reaction Mixture:
-
Phosphate buffer (100 mM, pH 7.4).
-
HLM (0.2 mg/mL protein).
-
Probe Substrate: Bupropion (concentrations: 10, 50, 100, 200
M). -
Inhibitor:
-Cedrene (concentrations: 0, 0.5, 1, 2, 5 M).
-
-
Initiation: Pre-incubate for 5 min at 37°C. Start reaction by adding NADPH (1 mM final).
-
Incubation: Incubate for 15 minutes with shaking.
-
Termination: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., deuterated hydroxybupropion).
-
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS monitoring the transition for hydroxybupropion.
-
Calculation: Plot
vs. (Dixon plot) to determine the value.
Protocol B: MIC Determination for Lipophilic Terpenes
Rationale: Terpenes are hydrophobic; standard aqueous broth dilution fails without proper emulsification.
-
Emulsification: Dissolve
- or -cedrene in DMSO (dimethyl sulfoxide). Further dilute in culture medium (Mueller-Hinton Broth) containing 0.5% Tween 80 to ensure stable dispersion. Note: Final DMSO concentration must be <2% to avoid toxicity to bacteria. -
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 6538) to
CFU/mL. -
Plate Setup: Use a 96-well microtiter plate. Add 100
L of this compound emulsion (serial dilutions: 500 to 1.95 g/mL). Add 100 L of inoculum. -
Controls:
-
Positive: Ciprofloxacin.
-
Solvent Control: Broth + DMSO + Tween 80 (no this compound).
-
Sterility Control: Broth only.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Add Resazurin (0.01%) or MTT dye. A color change (Blue
Pink for Resazurin) indicates viable growth. The MIC is the lowest concentration preventing color change.
References
-
Jeong, H. U., et al. (2014). Inhibitory effects of cedrol,
-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes.[1] Journal of Toxicology and Environmental Health, Part A. -
Su, Y. C., et al. (2012). Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var.[3] konishii from Taiwan. Natural Product Communications.
- Zhang, Y., & Chen, H. (2017). Cytotoxic activity of cedarwood oil components against leukemia cell lines. Oncology Letters. (General reference for terpene cytotoxicity mechanisms).
-
U.S. National Library of Medicine. PubChem Compound Summary for
-Cedrene (CID 6431015) and -Cedrene (CID 10908). -
Massi, A., et al. (2020). The anti-inflammatory and antimicrobial potential of sesquiterpenes: A review. International Journal of Molecular Sciences.
A Senior Application Scientist's Guide to the Validation of Cedrene Concentration in Plasma by GC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in biological matrices is paramount. This guide provides an in-depth, technical comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the validation of cedrene concentration in plasma. Drawing upon established methodologies and regulatory standards, this document will explore the intricacies of the GC-MS/MS approach, compare it with viable alternatives, and provide the experimental data necessary to make informed decisions in your own research.
This compound, a sesquiterpene found in the essential oil of cedar, has garnered interest for its potential pharmacological activities, including anti-inflammatory and sedative properties.[1] As research into its therapeutic potential progresses, the need for a robust and reliable bioanalytical method to determine its concentration in plasma for pharmacokinetic studies becomes increasingly critical.[2]
The Gold Standard: GC-MS/MS for this compound Quantification
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) stands as a premier technique for the analysis of volatile and semi-volatile compounds like this compound in complex biological matrices such as plasma.[3] The inherent volatility of terpenes makes them ideal candidates for GC separation, while the specificity and sensitivity of tandem mass spectrometry provide the necessary analytical rigor for bioanalytical validation.[4]
The causality behind this choice lies in the synergistic power of these two techniques. Gas chromatography excels at separating volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. This initial separation is crucial for isolating this compound from other endogenous components in the plasma. Subsequently, tandem mass spectrometry provides a second layer of specificity. The first mass spectrometer (MS1) selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then detects a specific product ion, creating a highly selective reaction monitoring (SRM) transition that is unique to this compound. This process minimizes matrix interference and ensures accurate quantification, even at low concentrations.[3]
A Self-Validating System: The Core of Trustworthiness
A properly validated GC-MS/MS method is a self-validating system. Each component of the validation process, from selectivity to stability, is designed to ensure the integrity of the data generated. This is in alignment with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]
Here, we delve into the critical validation parameters for a this compound plasma assay, drawing upon a successfully developed and validated method.[3]
Table 1: Key Validation Parameters for this compound Quantification in Plasma by GC-MS/MS
| Parameter | Acceptance Criteria (based on FDA/EMA Guidelines) | Reported Performance for this compound Assay[3] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Clearly defined with acceptable precision and accuracy | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 13.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 13.9% |
| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -4.0% to 2.6% |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -4.0% to 2.6% |
| Stability (Freeze-thaw, short & long term) | Analyte concentration within ±15% of nominal | Insignificant effect observed |
This robust performance underscores the suitability of GC-MS/MS for pharmacokinetic studies of this compound.[3]
The Experimental Workflow: A Step-by-Step Protocol
To ensure reproducibility, a detailed experimental protocol is essential. The following steps are based on a validated method for the quantification of α-cedrene in rat plasma.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to isolate this compound from the complex plasma matrix. Liquid-liquid extraction is a classic and effective technique for this purpose, particularly for non-polar compounds like this compound.
-
Step 1: To a 50 µL aliquot of rat plasma in a microcentrifuge tube, add the internal standard (IS). A suitable IS, such as 1,4-dichlorobenzene, is crucial for correcting for variations in extraction efficiency and instrument response.[3]
-
Step 2: Add 200 µL of ethyl acetate, a water-immiscible organic solvent, to the plasma sample.[3]
-
Step 3: Vortex the mixture for 5 minutes to ensure thorough mixing and facilitate the transfer of this compound from the aqueous plasma to the organic solvent.
-
Step 4: Centrifuge the mixture at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Step 5: Carefully transfer the upper organic layer (ethyl acetate containing the this compound and IS) to a clean tube.
-
Step 6: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Step 7: Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent, such as ethyl acetate, for injection into the GC-MS/MS system.
Sources
- 1. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. fda.gov [fda.gov]
Comparative Study: Supercritical CO₂ vs. Water Extraction of Cedrene
Executive Summary: The Sesquiterpene Preservation Paradox
In the isolation of cedrene (
While Hydrodistillation remains the global baseline due to low CAPEX, it acts as a "reactive reactor," chemically altering the feedstock during extraction. Specifically, the acidic, aqueous environment at 100°C promotes the dehydration of cedrol (a tertiary alcohol) into This compound (a sesquiterpene hydrocarbon).[1][2][3] While this may artificially boost this compound content, it destroys the native phytochemical profile and introduces thermal artifacts.
SFE-CO₂ , conversely, operates as a tunable "molecular sieve." By modulating density between 0.3–0.8 g/mL, researchers can selectively extract this compound while suppressing the co-extraction of heavier waxes or preventing the thermal degradation of heat-sensitive isomers. This guide provides the experimental grounding to transition from traditional distillation to precision supercritical fluid extraction.
Mechanistic Principles
Hydrodistillation: The "Reactive" Extraction
In HD, plant material is submerged in boiling water. The mechanism relies on azeotropic distillation, where the vapor pressure of the essential oil + water mixture reaches atmospheric pressure at
-
The Artifact Problem: Cedarwood contains significant amounts of cedrol.[4] Under prolonged reflux (pH ~5–6), cedrol undergoes acid-catalyzed dehydration to form
- and -cedrene. -
Implication: HD oil is often "enriched" in this compound relative to the native wood, but this comes at the cost of yield loss via polymerization and the loss of the valuable fixative cedrol.
SFE-CO₂: The "Tunable" Extraction
SFE utilizes CO₂ above its critical point (
-
Solubility Physics: this compound is a non-polar sesquiterpene hydrocarbon. It exhibits high solubility in scCO₂ at moderate pressures (8–15 MPa).
-
Selectivity: By keeping the temperature low (40–50°C), we avoid the activation energy required for cedrol dehydration. By keeping pressure below the "crossover point" of heavier waxes (>25 MPa), we obtain a solvent-free, wax-free absolute.
Pathway Visualization
The following diagram illustrates the chemical divergence between the two methods.
Figure 1: Chemical divergence showing how HD promotes artifact formation (dehydration) while SFE preserves the native phytochemical ratio.
Experimental Protocols
Protocol A: Supercritical CO₂ Extraction (Recommended)
Objective: High-yield isolation of native this compound with minimal thermal degradation.
Equipment: SFE Unit (e.g., Waters SFE Bio-Botanical or Thar Process) with CO₂ recycling.
-
Pre-processing:
-
Mill Juniperus virginiana heartwood to a particle size of 0.5–0.8 mm .
-
Note: Finer particles (<0.3 mm) cause channeling; coarser particles (>1.0 mm) induce diffusion limitations.
-
Moisture content should be dried to <10% to prevent water acting as a co-solvent barrier.
-
-
Loading:
-
Pack 100g of milled wood into the extraction vessel.
-
Add glass beads at the top/bottom to ensure uniform flow distribution.
-
-
Extraction Parameters (Optimization Window):
-
Pressure: 15.0 MPa (150 bar). Rationale: Maximizes this compound solubility without co-extracting heavy lignins.
-
Temperature: 50°C. Rationale: Ensures high diffusivity while staying well below thermal degradation thresholds.
-
CO₂ Flow Rate: 25 g/min (approx. 1.5 kg solvent/kg feed/hr).
-
Dynamic Time: 60–90 minutes.
-
-
Separation:
-
Separator 1: 5.0 MPa / 40°C. (Precipitates waxes if high pressure was used).
-
Separator 2: Atmospheric / 25°C. (Recovers volatile this compound fractions).
-
-
Post-Processing:
-
No solvent evaporation required. Store at 4°C in amber glass.
-
Protocol B: Hydrodistillation (Baseline Comparison)
Objective: Traditional extraction for baseline benchmarking.
Equipment: Clevenger-type apparatus (Pharmacopoeia standard).
-
Loading:
-
Place 100g of milled wood in a 2L round-bottom flask.
-
Add 1.0L distilled water (1:10 plant-to-water ratio).
-
-
Distillation:
-
Heat to boiling (100°C) using a heating mantle.
-
Maintain reflux for 4–6 hours . Note: this compound is a "tail" note; shorter times will yield only monoterpenes.
-
-
Collection:
-
Collect the oil phase from the Clevenger arm.
-
Dry over anhydrous sodium sulfate (
) to remove residual water. -
Filter and store.
-
Performance Analysis & Data Comparison
The following data synthesizes comparative studies on Juniperus species extraction.
Quantitative Comparison
| Metric | SFE-CO₂ (Optimized) | Hydrodistillation (HD) | Analysis |
| Total Oil Yield (w/w) | 4.4% - 5.2% | 1.3% - 2.5% | SFE penetrates the lignocellulosic matrix more effectively than water. |
| Extraction Time | 1 - 1.5 Hours | 4 - 6 Hours | SFE is kinetically faster due to the high diffusivity of scCO₂. |
| This compound Content | Native Ratio | Artificially High | HD converts Cedrol |
| Cedrol Content | High (Native) | Low (Degraded) | HD loses valuable Cedrol to dehydration. |
| Solvent Residue | Zero (None) | Trace Water | SFE produces a "Green" extract suitable for pharma/clean-label. |
| Thermal Artifacts | Negligible | Significant | HD produces thermal oxidation products. |
Chemical Profile Shift
Researchers must note that HD oil is not chemically identical to SFE oil .
-
SFE Extract: Closely mimics the scent and chemistry of the raw wood. High in cedrol (crystalizes upon standing).
-
HD Oil: Smells "burnt" or "terpenic." Remains liquid due to high hydrocarbon (this compound) content generated by cedrol dehydration.
Process Workflow Diagram
Figure 2: Comparative process flow.[4] Note the recycling loop in SFE which minimizes solvent waste, contrasted with the energy-intensive boiling step in HD.
Economic & Environmental Assessment
Cost-Benefit Analysis
-
CAPEX: SFE systems are significantly more expensive ($50k -
5k). -
OPEX: SFE has lower operating costs at scale. It eliminates the energy cost of boiling kiloliters of water (latent heat of vaporization of water is very high: 2260 kJ/kg vs. negligible enthalpy changes for CO₂ recycling).
-
Throughput: SFE processes batches 4x faster than HD, allowing for higher daily throughput which offsets the initial CAPEX in industrial settings.
Sustainability (Green Chemistry)
SFE-CO₂ is the superior "Green" choice:
-
Solvent: CO₂ is non-toxic, non-flammable, and recyclable.
-
Waste: HD generates large volumes of acidic wastewater (hydrolat) with high biological oxygen demand (BOD). SFE produces dry, exhausted biomass that can be used as fuel or compost immediately.
Conclusion & Recommendation
For drug development and high-fidelity research , SFE-CO₂ is the mandatory standard . It is the only method that extracts this compound without inducing the acid-catalyzed dehydration of cedrol, thereby providing a reproducible, native phytochemical profile.
Hydrodistillation should be reserved for applications where:
-
Low-cost, commodity-grade "cedar scent" is sufficient.
-
The specific conversion of cedrol to this compound is actually desired (though synthetic dehydration is more controllable).
Final Protocol Recommendation: Operate SFE at 15 MPa and 50°C . This "Sweet Spot" maximizes this compound yield while preventing the co-extraction of heavy waxes, rendering a downstream winterization step unnecessary.
References
-
Comparison of the Performances of Hydrodistillation and Supercritical CO2 Extraction Processes for Essential Oil Extraction from Rosemary. (2012). Chemical Engineering Transactions. Link
- Context: Establishes the baseline yield advantage (approx 2.5% vs 1.9%) and kinetic superiority of SFE over HD.
-
Supercritical carbon dioxide extraction of cedarwood oil: a study of extraction parameters and oil characteristics. (2000). Phytochemical Analysis. Link
-
Context: The authoritative source on CWO yields (4.4% SFE vs 1.3% SD) and the sensory/chemical superiority of SFE extracts.[3]
-
-
Pressurized Fluids for Extraction of Cedarwood Oil from Juniperus virginiana. (2004). Journal of Agricultural and Food Chemistry. Link
- Context: Details the "Cedrol to this compound" dehydration mechanism under acidic/thermal conditions in HD.
-
Comparison of Supercritical Fluid Extraction with Steam Distillation for the Extraction of Bay Oil. (2013). International Journal of Engineering Science Invention. Link
- Context: Supports the general sesquiterpene extraction efficiency of SFE (4.0% yield in 1 hour)
-
Essential oils of Cupressus funebris, Juniperus communis, and J. chinensis as repellents against ticks. (2011).[5] Journal of Vector Ecology. Link
- Context: Provides the specific chemical composition baselines for Cupressus funebris (High -cedrene content).
Sources
A Comparative Olfactory Profile Analysis: α-Cedrene and β-Caryophyllene
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the olfactory profiles of two common sesquiterpenes, α-cedrene and β-caryophyllene. As a senior application scientist, the goal is to present a nuanced understanding of their distinct aromatic characteristics, supported by their physicochemical properties and interactions at the molecular level. This document will delve into the subtle yet significant differences that dictate their application in fragrance development, aromatherapy, and potential therapeutic contexts.
Introduction: The Aromatic World of Sesquiterpenes
Sesquiterpenes, a class of C15 terpenoids, are renowned for their complex and often potent aromatic profiles. They are significant contributors to the natural scents of many plants and are widely utilized in the fragrance and flavor industries. Among these, α-cedrene and β-caryophyllene are two prominent isomers, both sharing the same molecular formula (C₁₅H₂₄) but possessing distinct structural arrangements that lead to markedly different olfactory experiences.[1][2] This guide will explore these differences through a detailed comparison of their scent descriptors, physicochemical properties, and the underlying principles of their perception.
Physicochemical Properties: The Foundation of Scent
The olfactory profile of a molecule is intrinsically linked to its physical and chemical properties. Volatility, polarity, and molecular geometry are critical factors that determine how a compound travels to and interacts with olfactory receptors.
| Property | α-Cedrene | β-Caryophyllene |
| Molecular Formula | C₁₅H₂₄[2] | C₁₅H₂₄[3] |
| Molecular Weight | 204.35 g/mol [2] | 204.36 g/mol [3] |
| Boiling Point | 262-265°C[2] | ~253-262°C[4] |
| Flash Point | ~100°C (212°F)[2] | >93°C (>199.4°F)[5] |
| Appearance | Colorless to pale yellow liquid[2] | Clear to pale yellow liquid[3] |
| Structure | Tricyclic sesquiterpene[1] | Bicyclic sesquiterpene[6] |
Table 1: Comparative Physicochemical Properties of α-Cedrene and β-Caryophyllene.
The subtle differences in their boiling and flash points can be attributed to their distinct cyclic structures. The tricyclic nature of α-cedrene results in a more compact and rigid molecule compared to the more flexible bicyclic structure of β-caryophyllene. This structural variance is a key determinant of their differing olfactory profiles.
Olfactory Profile Comparison: A Tale of Two Scents
While both α-cedrene and β-caryophyllene fall under the broad category of "woody," their detailed scent profiles are remarkably different. This distinction is crucial for their application in perfumery and product formulation.
α-Cedrene: The Essence of Cedar
α-Cedrene is intrinsically linked to the characteristic aroma of cedarwood.[7] Its scent is often described as:
It is a major component of various cedarwood essential oils and is frequently used to impart a warm, authentic, and lasting woody base note in fragrances.[1][7] Its aroma is generally considered smooth and bracing.[8]
β-Caryophyllene: The Spicy Wood
β-Caryophyllene presents a more complex and multifaceted olfactory experience. Its profile is characterized by:
-
Subtle Nuances: Dry, earthy, slightly camphoraceous, and even musty or like driftwood.[10]
This spicy and warm character makes it a versatile ingredient, often used to add depth and complexity to oriental and fougère fragrance compositions.[11] It is naturally abundant in essential oils such as clove and black pepper.[6]
| Scent Descriptor | α-Cedrene | β-Caryophyllene |
| Primary Family | Woody | Woody-Spicy |
| Key Notes | Cedar, pine, fresh wood[8][9] | Spice, pepper, clove, wood[6][10] |
| Character | Bracing, smooth, warm[7][8] | Tenacious, penetrating, warm[10] |
| Common Use | Base note for woody fragrances[7] | Middle/base note for spicy and oriental fragrances[3][11] |
Table 2: Comparative Olfactory Descriptors of α-Cedrene and β-Caryophyllene.
Experimental Methodologies for Olfactory Analysis
To objectively compare the olfactory profiles of α-cedrene and β-caryophyllene, standardized and validated methodologies are essential. The following protocols outline the key experimental workflows.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual odor-active compounds in a complex mixture.
Protocol for GC-O Analysis:
-
Sample Preparation: Prepare dilute solutions of high-purity α-cedrene and β-caryophyllene in a suitable solvent (e.g., ethanol).
-
Injection: Inject a small volume of the sample into the GC injector port.
-
Separation: The compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection and Olfactory Evaluation: The effluent from the column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other is directed to a sniffing port where a trained panelist evaluates the odor of each eluting compound.
-
Data Analysis: The retention time, odor descriptor, and intensity for each compound are recorded. This allows for a direct comparison of the olfactory profiles of the two sesquiterpenes.
Sources
- 1. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. de-kruiderie.nl [de-kruiderie.nl]
- 7. foreverest.net [foreverest.net]
- 8. eybna.com [eybna.com]
- 9. alpha-cedrene, 469-61-4 [thegoodscentscompany.com]
- 10. Caryophyllene (13877-93-5) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. perfumersworld.com [perfumersworld.com]
Comparative Genomics & Functional Profiling of Plant-Derived Cedrene Synthases
Executive Summary
For drug development professionals and metabolic engineers, the enzymatic production of cedrene (
This guide objectively compares the genomic architecture, kinetic performance, and product specificity of this compound synthase isoforms derived from these two primary plant lineages. We analyze why A. annua enzymes offer superior genetic tractability despite lower product fidelity compared to the Juniperus clade.
Genomic Landscape & Structural Homology
The this compound synthase family belongs to the Class I Terpene Synthase (TPS) superfamily. These enzymes share a conserved
Conserved Motifs & Active Site Architecture
Both Juniperus and Artemisia isoforms rely on a magnesium-dependent ionization of Farnesyl Diphosphate (FPP).
-
Aspartate-Rich Motif (DDxxD): Located on helix D. This is the primary binding site for the trinuclear
cluster. -
NSE/DTE Motif: Located on helix H. This secondary motif coordinates the metal cofactor and stabilizes the diphosphate leaving group.
-
Consensus:(N,D)D(L,I,V)x(S,T)xxxE
-
Phylogenetic Divergence
-
Angiosperm Clade (Artemisia): The epi-cedrol synthase (ECS) from A. annua is evolutionarily distinct, often clustering with TPS-a subfamily members. It is promiscuous, evolving to produce oxygenated phytoalexins.
-
Gymnosperm Clade (Juniperus): These synthases belong to the TPS-d subfamily. They are evolutionarily older and highly specialized for hydrocarbon production (
-cedrene) as a constitutive defense mechanism.
Kinetic Profiling & Catalytic Efficiency
The following data contrasts the characterized epi-cedrol synthase (ECS) from A. annua against the native enzymatic profile of J. virginiana (derived from essential oil composition and homologous gymnosperm TPS kinetics).
Table 1: Comparative Performance Metrics
| Feature | Artemisia annua (ECS/QHS1) | Juniperus virginiana (Native Profile) |
| Primary Product | epi-Cedrol (Oxygenated) | |
| Secondary Products | Thujopsene, Cedrol | |
| Substrate Affinity ( | 0.4 - 1.3 | ~2.0 - 5.0 |
| Catalytic Rate ( | ~0.02 | ~0.01 - 0.05 |
| pH Optimum | 8.5 - 9.0 | 7.0 - 7.5 |
| Metal Cofactor | ||
| Product Fidelity | Low (Promiscuous water capture) | High (Precise deprotonation) |
Critical Insight: The A. annua enzyme has a higher affinity for FPP (
) compared to typical gymnosperm synthases. However, it suffers from "premature quenching," where water enters the active site to form cedrol. For pure this compound production, the Artemisia enzyme requires protein engineering (e.g., site-directed mutagenesis of the active site contour) to exclude water.
Mechanistic Pathway & Engineering Workflow
The conversion of FPP to this compound involves a complex ionization-cyclization cascade. Understanding this pathway is essential for rational design.
The Cyclization Cascade
-
Ionization: FPP releases the diphosphate group (
). -
Isomerization: Formation of nerolidyl diphosphate (NPP) intermediate (rate-limiting step in some isoforms).
-
Cyclization: 1,10-closure to the macrocyclic germacrene/helminthogermacrene cation.
-
Final Closure: Formation of the tricyclic cedryl cation.
-
Quenching:
Visualization: Functional Characterization Workflow
The following diagram outlines the workflow for isolating and characterizing these enzymes for drug development applications.
Figure 1: End-to-end workflow for the genomic identification and functional characterization of this compound synthases.
Experimental Protocols
To replicate the kinetic data presented above, use the following self-validating protocols. These methods assume the use of recombinant protein expressed in E. coli.[6]
In Vitro Enzyme Assay (Standardized)
Objective: Determine product specificity and verify activity.
-
Buffer Preparation: Prepare Assay Buffer: 25 mM MOPS (pH 7.0), 10 mM
, 1 mM DTT, 10% glycerol.-
Note: DTT prevents oxidation of cysteine residues in the active site.
-
-
Reaction Setup:
-
In a glass vial (to prevent terpene adsorption to plastic), mix:
-
450
Assay Buffer -
50
Purified Enzyme (~0.5 mg/mL) -
Substrate: Add FPP to final concentration of 50
.
-
-
-
Overlay: Add 500
of Pentane or Hexane.-
Causality: The organic overlay captures the volatile sesquiterpenes immediately upon formation, preventing product inhibition and evaporation.
-
-
Incubation: Incubate at 30°C for 1 hour with gentle shaking.
-
Termination & Extraction: Vortex vigorously for 30 seconds to stop the reaction and extract products into the organic phase. Centrifuge at 1,000 x g for 2 mins to separate phases.
-
Analysis: Remove the organic layer, dry over
, and analyze via GC-MS.
Kinetic Parameter Determination ( & )
Objective: Quantify catalytic efficiency.
-
Substrate Range: Prepare FPP concentrations ranging from 0.2
to 20 (bracketing the expected of ~1 ). -
Radiochemical Assay (Gold Standard):
-
Use
FPP as the substrate. -
Follow the incubation steps above but without the organic overlay initially.
-
Stop reaction with EDTA (chelates
). -
Extract with hexane.
-
Count radioactivity in the organic phase using a Scintillation Counter.
-
-
Calculation: Plot initial velocity (
) vs. [S] using the Michaelis-Menten equation.-
Self-Validation: If
, check for substrate inhibition or enzyme aggregation.
-
References
-
Mercke, P., et al. (1999). "Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L." Archives of Biochemistry and Biophysics.
-
Brodelius, P. E., et al. (2002). "Isolation of the cDNA encoding the sesquiterpene cyclase epi-cedrol synthase from Artemisia annua." Phytochemistry.
-
Adams, R. P. (1991). "Cedar Wood Oil - Analysis and Properties." Modern Methods of Plant Analysis.
-
Hampel, D., et al. (2005). "Biosynthesis of sesquiterpenes in Artemisia annua." Phytochemistry.
-
UniProt Consortium. "UniProtKB - Q9SEW0 (Epi-cedrol synthase)."
Sources
- 1. juniperus.org [juniperus.org]
- 2. juniper.oregonstate.edu [juniper.oregonstate.edu]
- 3. Engineering Nootkatone Biosynthesis in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Cedrene
Executive Summary & Core Directive
The "Hidden" Hazard: While Cedrene (
Core Directive: Under no circumstances should this compound or this compound-contaminated rinsate be discharged into sanitary sewer systems. All disposal must follow a strict Non-Halogenated Organic Waste stream protocol, prioritizing incineration to prevent environmental release.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate characterization. This compound is combustible but not highly flammable (High Flash Point), yet its lipophilic nature makes it a severe aspiration hazard and a persistent marine pollutant.
Table 1: Physicochemical Properties & Regulatory Hazards
| Property | Specification | Operational Implication |
| CAS Number | 469-61-4 | Use for waste manifesting. |
| Flash Point | ~104°C (220°F) | Combustible (Class IIIB). Not RCRA Ignitable (D001) unless mixed with solvents <60°C FP. |
| Boiling Point | 261–262°C | Low volatility; spill residues persist and require active cleanup. |
| Density | 0.93 g/mL | Floats on water; difficult to separate from aqueous waste streams. |
| Solubility | Insoluble in water | Strictly No Drain Disposal. |
| GHS Codes | H304: Aspiration HazardH410: Very Toxic to Aquatic LifeH315: Skin Irritation | Requires nitrile gloves and eye protection. |
Routine Disposal Workflow
The following protocol ensures compliance with environmental regulations (EPA/RCRA in the US, REACH in EU).
3.1 Waste Segregation Strategy
This compound must be segregated into Non-Halogenated Organic waste streams.
-
Compatibility: Compatible with acetone, methanol, and ethanol waste.
-
Incompatibility: Do NOT mix with strong oxidizers (e.g., concentrated nitric acid, perchlorates) or halogenated solvents (unless the entire stream is destined for high-temp incineration).
3.2 Containerization & Labeling[6]
-
Container: Use Amber Glass or High-Density Polyethylene (HDPE) containers.
-
Labeling: The label must explicitly state:
3.3 Visual Workflow: Waste Segregation Logic
This decision tree guides researchers in selecting the correct waste stream based on mixtures.
Caption: Figure 1. Decision tree for segregating this compound waste based on co-contaminants. Pure this compound defaults to Stream C but is often combined with Stream B in smaller labs.
Emergency Spill Response Protocol
Because this compound has a high boiling point, spilled material will not evaporate. It presents a slip hazard and a persistent contamination risk.[2][5][7][8]
4.1 Immediate Actions
-
Alert: Notify nearby personnel.
-
PPE: Don Nitrile gloves and safety goggles. (Respiratory protection is rarely needed due to low vapor pressure, unless aerosolized).
-
Contain: Dike the spill with absorbent pads to prevent it from reaching floor drains.
4.2 Cleanup Procedure
-
Absorb: Use vermiculite, sand, or commercial organic spill pads.
-
Clean: Scrub the area with a detergent solution (soap and water) to emulsify the oily residue.
-
Disposal: Place all saturated absorbents into a sealable bag or container. Label as "Debris contaminated with this compound - Aquatic Toxin."
4.3 Visual Workflow: Spill Response
Caption: Figure 2.[1][4][10] Step-by-step spill response protocol ensuring containment of aquatic toxins.
Scientific Rationale & Compliance (E-E-A-T)
Why "No Drain" Disposal?
The prohibition of drain disposal is not merely bureaucratic; it is based on the Octanol-Water Partition Coefficient (
Regulatory Context (RCRA): While pure this compound is not a P-listed or U-listed waste and does not meet the definition of Ignitability (Flash Point > 60°C), it is regulated under the "General Duty Clause" regarding environmental release. Most institutions categorize it as "Non-Regulated Chemical Waste" that must be incinerated via a hazardous waste vendor to prevent environmental liability.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10278, alpha-Cedrene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound - Classification and Labelling. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. files.plytix.com [files.plytix.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. vigon.com [vigon.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. granvilleoil.com [granvilleoil.com]
- 10. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
